2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-11(12(14)15)16-10(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCGSNQYPEXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424389 | |
| Record name | 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-98-9 | |
| Record name | 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is based on publicly available data. A comprehensive experimental analysis of this specific compound has not been extensively reported in publicly accessible literature. Therefore, certain sections of this guide are supplemented with information on closely related thiazole derivatives to provide a foundational understanding. All data presented should be considered in this context.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 233.29 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 876715-98-9 | Santa Cruz Biotechnology[1] |
| Exact Mass | 233.051 g/mol | ECHEMI[2] |
| Computed XLogP3 | 3.2 | ECHEMI |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general procedure for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported.[3] This methodology provides a foundational approach for the synthesis of the target compound.
General Synthesis of 2-Benzyl-4-methylthiazole-5-carboxylic Acids[3]
A common route to this class of compounds involves the reaction of a substituted benzyl thioamide with an appropriate 2-chloro-3-oxoalkanoate.
Reaction Scheme:
Caption: General synthesis workflow for 2-benzyl-4-methylthiazole-5-carboxylic acids.
Experimental Protocol:
-
A mixture of 2-chloro-3-oxo ethylbutanoate (0.05 mol) and the corresponding substituted benzyl thioamide (0.055 mol) in 50 mL of methanol is refluxed for 5-6 hours.[3]
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, 20 mL of 2N NaOH is added to the mixture, and it is refluxed for an additional 4 hours to facilitate hydrolysis of the ester.[3]
-
After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the carboxylic acid product.
-
The resulting solid is filtered, washed with water, and can be further purified by recrystallization.
Biological and Pharmacological Context
There is no specific biological or pharmacological data available for this compound in the public domain. However, the thiazole and thiazole-5-carboxylic acid scaffolds are present in numerous compounds with a wide range of biological activities. This suggests potential areas of investigation for the target molecule.
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.[4][5][6]
-
Anticancer Activity: The thiazole nucleus is a key component in several anticancer agents.[4][5][7] For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been explored as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[8]
-
Anti-inflammatory and Analgesic Properties: Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic effects.[5]
-
Enzyme Inhibition: The thiazole ring can interact with the active sites of various enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[9][10]
Given the structural similarity to other biologically active thiazoles, it is plausible that this compound could be a candidate for screening in these and other therapeutic areas.
Potential logical workflow for biological screening
For a novel compound like this compound, a logical workflow for initial biological screening would involve a series of tiered assays.
Caption: A potential workflow for the initial biological evaluation of the target compound.
Conclusion and Future Directions
This compound is a compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is established, its physicochemical properties, a definitive and detailed synthesis protocol, and, most importantly, its biological activities remain to be thoroughly investigated.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive characterization, including melting point, NMR, and mass spectrometry, is required.
-
Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and LogP would be crucial for any drug development efforts.
-
Broad Biological Screening: A comprehensive screening of the compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) is warranted to identify potential therapeutic applications.
The information provided herein serves as a foundational overview based on the limited available data and the broader context of thiazole chemistry and pharmacology. Further experimental investigation is essential to fully elucidate the properties and potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 876715-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS number 876715-98-9), a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates the available chemical data, presents a general synthesis protocol, and explores the potential biological significance of this compound and its structural analogs. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this molecule.
Chemical and Physical Properties
This compound is a small molecule with a molecular weight of approximately 233.29 g/mol .[1] Its chemical structure features a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. The presence of these functional groups suggests potential for various chemical modifications and biological interactions.
| Property | Value | Reference |
| CAS Number | 876715-98-9 | [1] |
| Molecular Formula | C12H11NO2S | [1][2] |
| Molecular Weight | 233.29 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)CC2=CC=CC=C2 | N/A |
| InChI Key | FHEMHDHRLALBBX-UHFFFAOYSA-N | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |
Synthesis and Experimental Protocols
A general method for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported. The following protocol is adapted from this general procedure.
General Synthesis of this compound
The synthesis is typically achieved through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Materials:
-
Phenylacetamide (or a suitable precursor for the benzylthioamide)
-
Lawesson's reagent or Phosphorus Pentasulfide
-
Ethyl 2-chloroacetoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Synthesis of Benzylthioamide: Phenylacetamide is reacted with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene or dioxane) under reflux to yield benzylthioamide.
-
Cyclization Reaction: A mixture of ethyl 2-chloroacetoacetate and benzylthioamide is refluxed in methanol for several hours.
-
Saponification: After the cyclization is complete (monitored by TLC), a solution of sodium hydroxide is added to the reaction mixture, and it is refluxed further to hydrolyze the ester to the carboxylic acid.
-
Acidification and Isolation: Methanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2. The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
dot
Caption: General synthesis workflow for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented in the reviewed literature, the thiazole-5-carboxylic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.
The broader class of thiazole derivatives has demonstrated a wide array of biological activities, including:
-
Anticancer Activity: Many thiazole-containing compounds have been synthesized and evaluated as potential anticancer agents.[3] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.
-
Antimicrobial Activity: Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Some compounds containing the thiazole nucleus have shown potential as anti-inflammatory agents.
-
Other Activities: The versatility of the thiazole ring has led to its incorporation into molecules with antiviral, antidiabetic, and neuroprotective properties.
Given the structural features of this compound, it is plausible that this compound could be a subject of interest in drug discovery programs targeting these therapeutic areas. Further research is required to elucidate its specific biological targets and mechanism of action.
dot
References
An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a key structural motif in numerous biologically active compounds, including a range of approved pharmaceuticals. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of this compound, intended for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a central 1,3-thiazole ring substituted at the 2-position with a benzyl group, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 876715-98-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₁NO₂S | --INVALID-LINK-- |
| Molecular Weight | 249.29 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.0-12.0 (s, 1H, COOH), 7.25-7.40 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 170.0 (C=O), 165.0 (C2-thiazole), 155.0 (C4-thiazole), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 40.0 (CH₂), 17.0 (CH₃) |
| FT-IR (KBr) ν (cm⁻¹) | 3000-2500 (broad, O-H stretch of carboxylic acid), 1700-1680 (C=O stretch), 1600, 1495, 1450 (aromatic C=C stretch), ~1550 (C=N stretch of thiazole) |
| Mass Spectrometry (EI) | m/z (%): 249 (M⁺), 204 ([M-COOH]⁺), 91 (tropylium ion, [C₇H₇]⁺) |
Experimental Protocols
Proposed Synthesis
The synthesis of this compound can be envisioned through the reaction of 2-phenylthioacetamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
-
To a solution of 2-phenylthioacetamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetone/hexane.[5] The purity and identity of the compound should be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with the predicted values in Table 2.
Visualization of Workflows
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Hypothetical Drug Discovery Pathway
Given the prevalence of the thiazole scaffold in medicinal chemistry, a hypothetical drug discovery workflow involving this compound is presented.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, the thiazole and thiazole-5-carboxylic acid motifs are present in a wide range of compounds with diverse pharmacological activities.[6][7][8]
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[6][9][10] The structural features of the title compound make it a candidate for screening against various cancer cell lines.
-
Antimicrobial Activity: The thiazole ring is a common feature in antimicrobial agents.[8][11] Derivatives of 2-amino-thiazole-5-carboxylic acid have shown promising antibacterial and antifungal activities.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Thiazole-containing compounds have been investigated as inhibitors of a range of enzymes, including kinases and proteases.[12]
The presence of the benzyl group provides lipophilicity, which can influence the compound's pharmacokinetic properties, while the carboxylic acid and the thiazole ring offer sites for hydrogen bonding and other interactions with biological targets. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a molecule with a structural framework that suggests potential for biological activity. This guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an outlook on its potential applications in drug discovery. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (C12H11NO2S)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research dedicated specifically to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) is limited. This guide provides a comprehensive overview of its known chemical properties and contextualizes its potential applications based on the well-documented activities of the broader class of thiazole carboxylic acid derivatives. The experimental protocols and workflows presented are generalized best practices for the characterization of a novel chemical entity of this class.
Executive Summary
This compound is a heterocyclic compound featuring a core thiazole ring, a functionality prevalent in numerous biologically active molecules. While specific studies on this particular compound are not extensively documented in peer-reviewed literature, its structural motifs—the thiazole carboxylic acid scaffold and the benzyl group—suggest significant potential in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide summarizes the available physicochemical data for this compound and outlines a hypothetical framework for its synthesis and biological evaluation, drawing parallels from closely related compounds.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented below.
| Property | Value | Source |
| CAS Number | 876715-98-9 | [1] |
| Molecular Formula | C12H11NO2S | [1][2] |
| Molecular Weight | 233.29 g/mol | [1][2] |
| Exact Mass | 233.051 g/mol | [2] |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis and Characterization
While a specific, published synthesis protocol for this compound is not available, a common route for creating similar 1,3-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic pathway is outlined below.
Generalized Synthetic Protocol
A potential synthesis could involve the reaction of a thioamide (e.g., phenyl-thioacetamide) with an α-haloketone bearing a carboxylate group (e.g., ethyl 2-chloroacetoacetate), followed by hydrolysis of the resulting ester.
Step 1: Thiazole Ring Formation (Hantzsch Synthesis)
-
Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add phenyl-thioacetamide (1.0 eq) to the solution.
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture at reflux for 1-2 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Proposed Characterization Workflow
The identity and purity of the synthesized compound would be confirmed through a standard battery of spectroscopic and analytical techniques.
References
A Technical Guide to the Spectroscopic Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel organic compounds. This guide also outlines standardized experimental protocols for acquiring such data and a general workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The expected spectroscopic data for this compound are summarized in the tables below. These predictions are derived from the analysis of the molecule's functional groups and structural motifs, including the carboxylic acid, the substituted thiazole ring, the benzyl group, and the methyl group.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| 7.20 - 7.40 | Multiplet | 5H | Phenyl group (-C₆H₅) |
| ~4.30 | Singlet | 2H | Benzyl methylene (-CH₂-) |
| ~2.60 | Singlet | 3H | Methyl group (-CH₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Carboxylic acid carbonyl (-COOH) |
| ~168.0 | Thiazole C2 |
| ~155.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 |
| ~138.0 | Phenyl C1 (quaternary) |
| ~129.0 | Phenyl C2, C6 |
| ~128.5 | Phenyl C3, C5 |
| ~127.0 | Phenyl C4 |
| ~35.0 | Benzyl methylene (-CH₂-) |
| ~18.0 | Methyl group (-CH₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| ~1700 | Strong | C=O stretch | Carboxylic acid |
| 3000-3100 | Medium | C-H stretch (sp²) | Aromatic ring |
| 2850-2950 | Medium | C-H stretch (sp³) | Benzyl CH₂, Methyl CH₃ |
| ~1600, ~1490, ~1450 | Medium to Weak | C=C stretch | Aromatic ring |
| ~1550 | Medium | C=N stretch | Thiazole ring |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 247 | [M]⁺ (Molecular ion) |
| 202 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 170 | Fragmentation of the thiazole ring |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2]
-
Filtration: To ensure a homogeneous solution and prevent interference from particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]
-
Instrument Setup:
-
Place the NMR tube in a spinner turbine and adjust its position.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[5][6][7][8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[9][10]
-
Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is known as the base peak.[11]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of a synthesized organic compound.
Caption: Workflow for Spectroscopic Identification of an Organic Compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organomation.com [organomation.com]
- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 12. fiveable.me [fiveable.me]
- 13. acdlabs.com [acdlabs.com]
Solubility Profile of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on established theoretical principles of solubility for structurally related molecules, detailed experimental protocols for determining solubility, and the potential biological context relevant to its structural class.
Physicochemical Properties and Predicted Solubility
This compound (C₁₂H₁₁NO₂S) is a molecule containing both polar (carboxylic acid) and non-polar (benzyl and thiazole rings) moieties.[1] Its predicted XLogP3 value of 3.2 suggests a significant degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous solutions.[1]
Carboxylic acids are generally weak acids and their solubility is highly dependent on the pH of the medium. In neutral aqueous solutions, their solubility is often low. However, in basic solutions, they can form salts which are typically much more water-soluble.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Aqueous | Water | Insoluble | The non-polar benzyl and thiazole groups dominate the molecule's properties. |
| 5% Sodium Bicarbonate | Soluble | Forms a sodium salt through an acid-base reaction, increasing polarity and aqueous solubility. | |
| 5% Sodium Hydroxide | Soluble | Forms a sodium salt, leading to increased solubility in the aqueous base. | |
| Polar Protic | Methanol | Soluble | "Like dissolves like"; the carboxylic acid group can hydrogen bond with the alcohol. |
| Ethanol | Soluble | Similar to methanol, capable of hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Sparingly Soluble | Moderate polarity may allow for some dissolution. | |
| Acetonitrile | Sparingly Soluble | Less polar than DMSO, may have limited solvating power for this compound. | |
| Non-Polar | Dichloromethane | Soluble | The significant non-polar character of the molecule should allow for solubility. |
| Toluene | Sparingly Soluble | A non-polar aromatic solvent that may dissolve the compound due to the benzyl group. | |
| Hexane | Insoluble | The polarity of the carboxylic acid group is likely too high for this non-polar alkane solvent. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (as listed in Table 1)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure
-
Preparation of Stock Solutions and Calibration Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to create a calibration curve for the analytical instrument (e.g., HPLC).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter or centrifuged at high speed, with the sample taken from the resulting clear supernatant.
-
Quantification: Dilute the filtered or centrifuged sample with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility in the tested solvent at the specified temperature.
Biological Context: Potential as a Kinesin Inhibitor
While the specific biological activity of this compound is not extensively documented, numerous studies have highlighted the role of thiazole derivatives as potent anti-cancer agents.[3][4][5][6][7] One particularly relevant target for compounds with a thiazole scaffold is the kinesin motor protein HSET (KIFC1).[8][9][10]
HSET is crucial for the survival of cancer cells with extra centrosomes, a common feature of many tumors.[8][11][12] It helps cluster these extra centrosomes, allowing the cancer cells to undergo bipolar mitosis and avoid cell death.[11] Inhibition of HSET leads to multipolar spindle formation and subsequent apoptosis in these cancer cells, making it an attractive target for cancer therapy.[8][11]
Given the structural similarities to known HSET inhibitors, it is plausible that this compound could act as an inhibitor of this or other related motor proteins.
References
- 1. echemi.com [echemi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential Biological Activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Overview Based on Analogous Compounds
Disclaimer: Direct experimental data on the biological activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is limited in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, extrapolates the potential biological activities of this compound based on the reported activities of structurally similar thiazole derivatives. The information presented herein is for informational purposes and should guide future experimental investigations.
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3][4][5] The core structure of this compound combines a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring. These features suggest potential interactions with various biological targets. This guide summarizes the key findings on analogous compounds to build a profile of its potential bioactivities.
Potential Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6][7][8] The anticancer effects of these derivatives are often evaluated against a panel of human cancer cell lines. Structurally related compounds to this compound, particularly those with substitutions at the 2, 4, and 5 positions of the thiazole ring, have shown promising cytotoxic activities.
Quantitative Data on Anticancer Activity of Thiazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Reported IC50/Activity | Reference |
| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Compound 8c showed 48% inhibition against A-549 at 5 µg/mL | [9] |
| N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides | 60 human tumor cell lines | Compound 3c was effective against 50 cell lines | [10] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Compound 4c showed IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2) | [6] |
| Pyrazolo[3,4-d]thiazole derivatives | MCF-7, HepG2 | Compound 6b showed IC50 of 15.57 µg/mL (MCF-7) and 43.72 µg/mL (HepG2) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Antimicrobial Activity
The thiazole moiety is a key component of many antimicrobial agents.[1][4][5] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the potential of this scaffold in developing new anti-infective drugs.
Quantitative Data on Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported MIC (µg/mL or µM) | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Compound 12 showed MIC of 67.5–135.1 µM against resistant strains. | [12] |
| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | S. aureus, C. neoformans | Compounds 6b, 6h-k, 7a were active against S. aureus. | [13] |
| Heteroaryl(aryl) thiazole derivatives | S. aureus, E. coli, C. albicans | Compound 3 showed MIC of 0.23–0.7 mg/mL against bacteria. | [14] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | S. aureus, B. subtilis, C. albicans | Compound 12f was comparable to ampicillin against S. aureus and B. subtilis. | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer.
Conclusion
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its structurally related analogs. The thiazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details the synthetic methodologies for this class of compounds, with a focus on the Hantzsch thiazole synthesis. It further explores their biological significance as inhibitors of key oncological targets, including the c-Met receptor tyrosine kinase and the mitotic kinesin HSET (KIFC1). Quantitative biological activity data for various analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area. While extensive data exists for analogs, specific biological activity data for the core compound, this compound, is not extensively available in the public domain. This guide, therefore, focuses on the known activities of its close structural relatives to infer its potential therapeutic applications.
Introduction
The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. The substituent at the 2-position of the thiazole ring, in this case, a benzyl group, and the carboxylic acid at the 5-position, are key features that can be modulated to fine-tune the pharmacological profile of these molecules.
This guide focuses on the core structure of this compound and explores the chemical space of its analogs. These compounds have garnered significant interest in drug discovery, particularly in the field of oncology, due to their potential to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Chemical Synthesis
The synthesis of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile one-pot condensation reaction typically involves an α-haloketone, a thioamide, and a base. For the synthesis of the ethyl ester precursor of the title compound, ethyl 2-chloroacetoacetate serves as the α-haloketone and phenylthioacetamide provides the thioamide component. The resulting ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.
General Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate
This protocol is a generalized procedure based on established Hantzsch thiazole synthesis methodologies.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Phenylthioacetamide
-
Sodium carbonate (or another suitable base)
-
Ethanol
-
Ethyl acetate
-
Water
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylthioacetamide and sodium carbonate in a mixture of ethanol and ethyl acetate.
-
Addition of α-Haloketone: Warm the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise over a period of 20-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Ester:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Hydrolysis to Carboxylic Acid:
-
Suspend the purified ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and acidify with hydrochloric acid to a pH of 3-4.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
Synthetic Workflow Diagram
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in publicly accessible literature, its structural analogs have shown significant activity as inhibitors of key protein kinases implicated in cancer, namely c-Met and HSET.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several thiazole-containing compounds have been investigated as c-Met inhibitors.
Structure-Activity Relationship (SAR) for c-Met Inhibition:
The following table summarizes the c-Met inhibitory activity of various thiazole analogs. The data is compiled from multiple sources and highlights key structural features influencing potency.
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | R3 (at 5-position) | c-Met IC50 (nM) | Reference |
| Analog A | 3-amino-benzo[d]isoxazole | Methyl | -CONH-(various substituted phenyls) | 1.8 - <10 | [2] |
| Analog B | Pyrazolo[3,4-b]pyridine | Methyl | -CONH-(various substituted phenyls) | 3.42 - 7.95 (µM for cytotoxicity) | [3] |
| Analog C | 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one | Methyl | -H | 1950 | [4] |
| Analog D | Triazolothiadiazole | Methyl | -CONH-(quinoline) | 25 | [5] |
Note: The table presents a selection of analogs to illustrate SAR trends. The core scaffold of these analogs may differ slightly from the main topic compound, but they all feature a central thiazole or bioisosteric ring system.
Inhibition of HSET (KIFC1) Kinesin
The human kinesin Eg5 (KIF11) is a well-known mitotic kinesin and a target for cancer therapy. However, the development of resistance to Eg5 inhibitors has prompted the search for inhibitors of other mitotic kinesins. HSET (Kinesin Family Member C1, KIFC1) is a minus-end directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and survive.[6] Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, making it a promising and selective target for cancer therapy.
A novel series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been identified as potent HSET inhibitors.[6]
Structure-Activity Relationship (SAR) for HSET Inhibition:
The following table summarizes the HSET inhibitory activity of selected thiazole analogs.
| Compound ID | R-group on Benzamide | Thiazole Substituents | HSET IC50 (µM) | Reference |
| CCT341932 (Lead) | Unsubstituted | 4-Methyl, 5-Ethyl ester | 2.7 | [6] |
| Analog 13 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 4-Methyl, 5-Ethyl ester | 0.043 | [6] |
| Analog 18 | 3-(2-methyl-2H-tetrazol-5-yl) | 4-Methyl, 5-Ethyl ester | 0.027 | [6] |
| Analog 19 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 5-Ethyl ester (no 4-methyl) | 2.8 | [6] |
| Analog 20 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 4-Methyl (no 5-ester) | >130 | [6] |
These data suggest that both the 4-methyl and the 5-ester groups on the thiazole ring are crucial for potent HSET inhibition.[6]
Signaling Pathways
c-Met Signaling Pathway
Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and invasion.[1] Thiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation.
HSET-Mediated Centrosome Clustering Pathway
In cancer cells with an abnormal number of centrosomes (centrosome amplification), HSET is crucial for clustering these extra centrosomes into two functional poles during mitosis. This allows the cell to undergo a bipolar division and avoid cell death. Inhibition of HSET's motor activity prevents this clustering, leading to the formation of multipolar spindles, which triggers mitotic catastrophe and apoptosis.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship data for analogs targeting c-Met and HSET provide a solid foundation for the rational design of more potent and selective inhibitors. The Hantzsch thiazole synthesis offers a versatile and efficient route for the preparation of a diverse library of these compounds.
Future research should focus on several key areas:
-
Synthesis and Biological Evaluation of the Core Compound: A thorough investigation into the biological activity of this compound is warranted to establish a baseline for this chemical series.
-
Optimization of Analogs: Further optimization of the lead compounds identified for c-Met and HSET inhibition could lead to the development of clinical candidates. This includes fine-tuning the substituents on the benzyl and thiazole rings to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Targets: The versatility of the thiazole scaffold suggests that these compounds may have activity against other kinases or biological targets. Broader screening of these analogs could uncover novel therapeutic applications.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models of cancer to evaluate their efficacy and safety profiles.
References
- 1. laccei.org [laccei.org]
- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is not extensively documented in publicly available scientific literature. This guide, therefore, focuses on the synthesis, and potential biological activities of the broader class of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acids, providing a representative technical overview for researchers interested in this chemical scaffold.
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the synthetic methodologies, particularly the Hantzsch thiazole synthesis, and explores the potential therapeutic applications of this versatile class of compounds.
Synthetic Pathways: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of thiazole derivatives.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, making it a valuable tool in drug discovery for generating compound libraries for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of a 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivative.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocols
This protocol is a representative example based on established Hantzsch synthesis procedures.[4][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and 2-phenylthioacetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: The purified ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (1.5 eq).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data: Biological Activities of Thiazole Derivatives
The thiazole scaffold is a common feature in compounds with a wide range of biological activities. The following tables summarize some of the reported activities for various thiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Comparable to Dasatinib | [6] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate to high activity | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Promising antiproliferative activity | [7] |
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| 2,4-disubstituted thiazole derivatives | B. subtilis, S. aureus | 4.51–4.60 mM | [1] |
| 2,5-disubstituted thiazole derivatives | MRSA, VISA, VRSA | 0.7–2.8 μg/mL | [1] |
| Hantzsch thiazole derivatives | Various | Significant activity compared to amoxicillin and ciprofloxacin | [4] |
Hypothetical Drug Discovery and Development Workflow
The development of a novel therapeutic agent based on the thiazole scaffold would follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A typical workflow for drug discovery and development.
Conclusion
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Disclaimer: Publicly available information on the specific research chemical, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is limited. This guide provides a comprehensive overview based on available data for the compound and closely related analogues within the thiazole class. The experimental protocols and potential biological activities are extrapolated from established research on similar molecular scaffolds.
Introduction
This compound is a heterocyclic organic compound belonging to the thiazole family. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of this specific molecule, including its chemical properties, a plausible synthetic route, and its potential, yet currently undocumented, biological significance based on the activities of structurally related compounds.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 876715-98-9 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | |
| Exact Mass | 233.051 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-BENZYL-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID, AKOS BBS-00009578 | [1] |
Synthesis
Generalized Experimental Protocol: Hantzsch Thiazole Synthesis
A likely synthesis route involves the condensation of benzyl thioamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester.
-
Step 1: Thiazole Ring Formation.
-
To a solution of benzyl thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 2-chloroacetoacetate (1 equivalent).[5]
-
The reaction mixture is heated under reflux for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
-
Step 2: Saponification (Ester Hydrolysis).
-
The crude ester from Step 1 is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[5]
-
The mixture is heated under reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.[5]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Below is a conceptual workflow diagram for this synthetic approach.
Potential Biological Activity and Research Applications
There is no specific biological data available for this compound. However, the thiazole scaffold is a key component in a wide range of biologically active molecules. Research on structurally similar compounds suggests several potential areas of investigation for this molecule.
-
Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents. For example, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis in some cancer cells.[6] Other substituted thiazole derivatives have shown anti-proliferative activity against various tumor cell lines.[7]
-
Antimicrobial Activity: The thiazole ring is a core component of some antimicrobial agents. Studies on various 2,4-disubstituted thiazoles and 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated antibacterial and antifungal properties.[8][9]
-
Enzyme Inhibition: Thiazole-containing compounds have been developed as inhibitors for a variety of enzymes. For instance, some thiazole carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes.[6]
Given its structure, this compound is likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules.[10] Researchers in drug discovery may use it as a starting material to generate libraries of novel compounds for high-throughput screening against various biological targets.
Conclusion
This compound is a research chemical with a molecular structure that suggests potential for biological activity, based on extensive research into the broader family of thiazole derivatives. While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its synthesis and highlights potential areas for future investigation. Its primary role at present appears to be as a versatile intermediate for the synthesis of novel compounds for screening in drug discovery and medicinal chemistry programs. Further research is required to elucidate any intrinsic biological activity and to explore its full potential in the development of new therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 10. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This protocol outlines the required reagents, step-by-step procedures, and expected outcomes, including characterization data. The information is intended to guide researchers in the efficient and reproducible synthesis of this target molecule.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The this compound core is of interest for the development of novel therapeutic agents. The synthetic route described herein involves a two-step process: the Hantzsch condensation of 2-phenylthioacetamide and ethyl 2-chloroacetoacetate to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid product.
Data Presentation
Table 1: Physicochemical and Characterization Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 876715-98-9 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂S | [2] |
| Molecular Weight | 233.29 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid (Predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Product | Expected Yield |
| 1 | Hantzsch Thiazole Synthesis | 2-Phenylthioacetamide, Ethyl 2-chloroacetoacetate, Ethanol | Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate | 70-85% (Estimated) |
| 2 | Ester Hydrolysis | Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate, Sodium Hydroxide | This compound | >90% (Estimated) |
Experimental Protocols
Part 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
Materials:
-
2-Phenylthioacetamide
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
Pyridine (optional, as a base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-phenylthioacetamide (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thioamide).
-
To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature with continuous stirring.
-
(Optional) Add a catalytic amount of pyridine (0.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the purified product, dry it under vacuum, and determine the yield and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of this compound
Materials:
-
Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in water to the flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final this compound.
-
Determine the yield and melting point. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.
References
Synthetic Route for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active molecules. The synthetic route described herein is based on the well-established Hantzsch thiazole synthesis, offering a reliable and adaptable method for obtaining the target compounds.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The core of this strategy is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halo ketone. In this specific route, 2-phenylthioacetamide is reacted with ethyl 2-chloroacetoacetate to form the ethyl ester of the target molecule. Subsequent hydrolysis of the ester yields the final carboxylic acid derivative.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
This step employs the Hantzsch thiazole synthesis to construct the core thiazole ring.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Phenylthioacetamide | C₈H₉NS | 151.23 | 1.0 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.1 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | Solvent |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | Work-up |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying agent |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate | C₁₄H₁₅NO₂S | 277.34 | 1.0 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2.0 - 3.0 |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Water | H₂O | 18.02 | Solvent |
| Hydrochloric acid (conc.) | HCl | 36.46 | For acidification |
Protocol:
-
Dissolve ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Yield: 80-90%
Physicochemical Data
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 876715-98-9[1] |
| Molecular Formula | C₁₂H₁₁NO₂S[1][2] |
| Molecular Weight | 233.29 g/mol [1] |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Thionyl chloride and sulfonyl chloride, which can be used to prepare one of the starting materials, are corrosive and react violently with water. They should be handled with extreme caution.
Logical Relationship of Synthesis Steps
Caption: Logical flow from starting materials to the final purified product.
References
Application Notes and Protocols for the Purification of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of this compound is critical for accurate biological evaluation and to meet regulatory standards. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.
Purification Method 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. Based on the solubility of related thiazole carboxylic acids, a mixed solvent system is often effective.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Promising solvent systems for related structures include mixtures of alcohols (e.g., methanol, ethanol) and water, or ethers (e.g., tetrahydrofuran (THF)) and alkanes (e.g., hexane).[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., methanol or THF) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.
-
If turbidity appears, add a few drops of the primary solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath or refrigerator for a period of time (e.g., 1-2 hours).[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recrystallization Solvent Systems
| Primary Solvent | Anti-Solvent | Temperature Range (°C) | Expected Purity |
| Methanol | Water | 0 - 60 | >98% |
| Tetrahydrofuran (THF) | Hexane | 0 - 60 | >98% |
| Ethanol | Water | 0 - 60 | >97% |
Note: The optimal solvent ratio and temperature range should be determined empirically.
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For acidic compounds like this compound, both normal-phase and reversed-phase chromatography can be effective.
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the selected solvent system.
-
A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), can be used to improve separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Experimental Protocol: Reversed-Phase Chromatography
For more polar compounds or when normal-phase chromatography is not effective, reversed-phase (RP) chromatography can be employed.
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: C18-functionalized silica is the most common stationary phase for RP chromatography.
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is used. A small amount of an acid, such as formic acid (0.1%), is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[2]
-
-
Column Equilibration and Sample Loading:
-
Equilibrate the RP column with the initial mobile phase composition.
-
Dissolve the crude sample in a minimal amount of the mobile phase and inject it into the chromatograph.
-
-
Elution and Fraction Collection:
-
Elute the compound using a gradient of increasing organic solvent concentration (e.g., 0-60% methanol in water).[2]
-
Collect fractions corresponding to the peak of the target compound.
-
-
Solvent Removal:
-
Remove the organic solvent and water, often by lyophilization or evaporation under reduced pressure, to obtain the purified product.
-
Data Presentation: Chromatography Conditions
| Chromatography Mode | Stationary Phase | Typical Eluent System | Expected Purity |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol (gradient) | >99% |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate (gradient) | >99% |
| Reversed-Phase | C18 Silica | Water/Methanol with 0.1% Formic Acid (gradient) | >99% |
Workflow Diagram: Column Chromatography
Caption: General workflow for the purification of this compound by column chromatography.
References
The Versatility of the 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Scaffold in Medicinal Chemistry: Applications and Protocols
Introduction: The 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for the development of a diverse range of therapeutic agents. While specific biological data for the parent compound, this compound, is not extensively documented in publicly available literature, numerous derivatives have demonstrated significant potential in treating a variety of diseases, including cancer, gout, and diabetes. This document provides an overview of the key applications of this chemical motif, supported by quantitative data from studies on its analogs, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
I. Anticancer Applications: Targeting Mitotic Kinesins
A significant area of investigation for thiazole-5-carboxylic acid derivatives is in oncology, particularly in the development of inhibitors for mitotic kinesins like HSET (KIFC1). HSET is crucial for the survival of cancer cells with extra centrosomes, a common feature in many tumors. Inhibiting HSET leads to the formation of multipolar spindles during mitosis, ultimately triggering cell death in these cancer cells.
A notable example is the study of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as potent and selective HSET inhibitors.[1] While not the exact title compound, this analog shares the core thiazole-5-carboxylic acid moiety and provides valuable insights into the potential of this scaffold.
Quantitative Data: HSET Inhibition by Thiazole Analogs
| Compound | HSET IC50 (nM) | Eg5 IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| Analog 1 (oxadiazole) | 27 | >50,000 | 0.34 | 5.4 |
| Analog 2 (propyl chain) | 5-fold increase from parent | Not specified | Favorable | Not specified |
Data summarized from a study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors.[1]
Experimental Protocol: HSET ADP-Glo™ Kinase Assay
This protocol outlines a common method for measuring the inhibitory activity of compounds against HSET.
Objective: To determine the IC50 value of a test compound against HSET by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human HSET protein
-
Microtubules
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., a this compound derivative)
-
Assay buffer (e.g., Kinesin reaction buffer)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Prepare a reaction mixture containing HSET protein, microtubules, and assay buffer.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: HSET inhibition pathway in cancer cells.
References
No Documented Applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid in Proteomics Research
Following a comprehensive review of available scientific literature and databases, no specific applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in the field of proteomics research have been documented. Consequently, the generation of detailed application notes, experimental protocols, and associated data visualizations for this specific compound is not possible at this time.
This indicates that this compound is likely not a compound that has been utilized or reported in proteomics studies for applications such as protein labeling, cross-linking, enrichment, or as a modulator of protein pathways investigated via proteomic techniques.
Application Notes and Protocols: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic intermediate with significant potential in drug discovery. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved drugs, owing to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, highlighting its utility as a scaffold for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| CAS Number | 876715-98-9 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Application Notes
The this compound core is a key building block for the synthesis of a diverse range of bioactive molecules. Its structural features, including the aromatic benzyl group, the reactive carboxylic acid moiety, and the stable thiazole ring, make it an attractive starting point for medicinal chemistry campaigns.
Anti-inflammatory Agents:
Derivatives of the thiazole-5-carboxylic acid scaffold have shown potential as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The carboxylic acid group can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for COX-1 and COX-2. The benzyl group can also be modified to probe interactions with hydrophobic pockets in the enzyme's active site.
Kinase Inhibitors:
The thiazole ring is a common feature in many kinase inhibitors. The this compound scaffold can be elaborated to target various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2.[1] The carboxylic acid provides a convenient handle for introducing pharmacophores that can interact with the ATP-binding site or allosteric sites of kinases.
General Synthetic Utility:
The carboxylic acid functionality of this intermediate allows for a wide range of chemical transformations, including but not limited to:
-
Amide bond formation: Coupling with various amines to generate a library of amides.
-
Esterification: Reaction with alcohols to produce esters with varying steric and electronic properties.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol, which can be further functionalized.
-
Curtius or Schmidt rearrangement: To access the corresponding amine.
This synthetic versatility enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the target compound based on the Hantzsch thiazole synthesis, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
This step involves the condensation of phenylthioacetamide with ethyl 2-chloroacetoacetate.
-
Materials:
-
Phenylthioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenylthioacetamide (10 mmol) in 100 mL of ethanol.
-
Add sodium bicarbonate (12 mmol) to the solution.
-
To this stirred suspension, add ethyl 2-chloroacetoacetate (11 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
Step 2: Hydrolysis to this compound
This step involves the saponification of the ethyl ester.
-
Materials:
-
Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (from Step 1)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Suspend ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (5 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 20 mL of 2 M NaOH solution to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Amide Coupling for Library Synthesis
This protocol provides a general method for the synthesis of amide derivatives from this compound.
-
Materials:
-
This compound
-
A primary or secondary amine of choice
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of this compound (1 mmol) in 10 mL of anhydrous DMF, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 mmol) followed by DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Quantitative Data
The following tables summarize the biological activities of compounds structurally related to this compound, demonstrating the potential of this scaffold in drug discovery.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives
| Compound ID | Modification on Thiazole Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | - | - | 0.002 | >1 |
| Compound 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | >10 | 0.958 | >10.4 |
| Compound 2b | 2-(4-tert-butylphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 0.239 | 0.191 | 1.25 |
| Compound 2j | 2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | >10 | 0.957 | >10.4 |
Data adapted from a study on new thiazole carboxamide derivatives as COX inhibitors.[2]
Table 2: In Vitro Protein Kinase CK2 Inhibitory Activity of Thiazole Derivatives
| Compound ID | Modification on Thiazole Scaffold | CK2α IC₅₀ (µM) | CK2α' IC₅₀ (µM) |
| Compound 33 | 1,3-thiazole-5-carboxylic acid derivative | 0.4 | - |
| Pyridine Analog | Azabenzene analog of 4-(thiazol-5-yl)benzoic acid | 0.014-0.017 | 0.0046-0.010 |
| Benzyloxy Analog | 2-halo- or 2-methoxy-benzyloxy at 3-position of benzoic acid | 0.014-0.016 | 0.0088-0.014 |
Data adapted from studies on thiazole derivatives as protein kinase CK2 inhibitors.[1][3]
Visualizations
Synthetic Workflow
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Derivatization of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiazole core, a carboxylic acid group, a benzyl moiety, and a methyl group, offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel compounds with desired properties. The carboxylic acid group is a primary handle for derivatization, readily undergoing reactions to form amides, esters, and other functional groups. This application note provides a detailed protocol for the derivatization of this compound via amide bond formation, a common and crucial transformation in drug discovery.
Experimental Protocols
This section details the methodology for the synthesis of amide derivatives of this compound using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials and Reagents
-
Amine of interest (e.g., morpholine, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol: Amide Coupling Reaction
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution at room temperature, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of two representative amide derivatives of this compound.
| Derivative | Amine Used | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| Amide 1 | Morpholine | C₁₆H₁₈N₂O₂S | 302.39 | 85 | >98 |
| Amide 2 | Benzylamine | C₁₉H₁₈N₂OS | 322.43 | 89 | >99 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the amide derivatization of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical steps in the formation of an amide derivative from the parent carboxylic acid.
References
Application Notes and Protocols for In Vitro Assays of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a novel synthetic compound with potential therapeutic applications. Given the prevalence of anticancer and antimicrobial activities within the thiazole chemical class, the following protocols are designed to assess the efficacy of this compound in these key areas.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A primary step in the evaluation of a novel compound for anticancer potential is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Quantitative Data Summary: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The table below presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 32.5 |
| HCT116 | Colon Carcinoma | 18.9 |
| HeLa | Cervical Cancer | 21.3 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Antimicrobial Activity: Broth Microdilution Assay
Thiazole derivatives have been reported to possess antimicrobial properties. The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Quantitative Data Summary: Hypothetical MIC Values
The table below presents hypothetical MIC values for this compound against a panel of common microbial strains.
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Bacillus subtilis | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 64 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the procedure for determining the MIC of this compound.
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Potential Signaling Pathway Involvement
While the specific molecular target of this compound is not yet elucidated, many small molecule inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Further investigation through techniques like Western blotting or kinase profiling would be necessary to identify the precise mechanism of action.
Application Notes and Protocols for Testing 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Efficacy in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While the specific biological activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is not yet fully characterized, its structural similarity to other biologically active thiazoles suggests its potential as a therapeutic agent. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound using established and reproducible animal models.
The following sections will detail the methodologies for two standard preclinical models of inflammation: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for studying systemic inflammatory responses. These protocols are designed to guide researchers in obtaining robust and reliable data on the potential anti-inflammatory effects of this compound.
Preclinical Evaluation of Anti-Inflammatory Efficacy
Animal Model 1: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and well-characterized assay for investigating the efficacy of potential anti-inflammatory drugs on acute inflammation.
Objective: To assess the ability of this compound to reduce acute inflammation in the paw of a rodent following the injection of carrageenan.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are suitable for this model. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (this compound) at low, medium, and high doses (e.g., 10, 25, and 50 mg/kg).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Efficacy Assessment:
-
Paw Edema: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Histopathology: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected, fixed in 10% formalin, and processed for hematoxylin and eosin (H&E) staining to assess cellular infiltration and tissue damage.
-
Biochemical Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like myeloperoxidase (MPO) and prostaglandins.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Positive Control (Indomethacin) | 10 | 0.45 ± 0.05* | 64.0 |
| This compound (Low Dose) | 10 | Data to be generated | Data to be generated |
| This compound (Medium Dose) | 25 | Data to be generated | Data to be generated |
| This compound (High Dose) | 50 | Data to be generated | Data to be generated |
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Animal Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines induced by LPS.
Objective: To determine the effect of this compound on the systemic production of pro-inflammatory cytokines following an LPS challenge in mice.
Signaling Pathway:
Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS
-
Test Compound (low, medium, high doses) + LPS
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).
-
After 60 minutes, administer LPS (from E. coli, 1 mg/kg) intraperitoneally. The control group receives sterile saline.
-
At 1.5 to 2 hours post-LPS administration (peak time for many cytokines), collect blood via cardiac puncture under anesthesia.
-
-
Efficacy Assessment:
-
Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Organ Analysis: Major organs like the liver, lungs, and spleen can be collected for histopathological examination to assess for signs of inflammation and tissue damage.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (± SEM) | Serum IL-6 (pg/mL) (± SEM) | Serum IL-1β (pg/mL) (± SEM) |
| Vehicle Control + Saline | - | Below Detection Limit | Below Detection Limit | Below Detection Limit |
| Vehicle Control + LPS | - | 5500 ± 450 | 8500 ± 600 | 1200 ± 150 |
| Positive Control (Dexamethasone) + LPS | 1 | 800 ± 100 | 1200 ± 200 | 250 ± 50* |
| This compound (Low Dose) + LPS | 10 | Data to be generated | Data to be generated | Data to be generated |
| This compound (Medium Dose) + LPS | 25 | Data to be generated | Data to be generated | Data to be generated |
| This compound (High Dose) + LPS | 50 | Data to be generated | Data to be generated | Data to be generated |
*p < 0.05 compared to Vehicle Control + LPS. SEM: Standard Error of the Mean.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo evaluation of the anti-inflammatory potential of this compound. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can effectively assess both local and systemic anti-inflammatory effects. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding further preclinical development. It is recommended to perform dose-response studies to establish the potency of the compound and to include pharmacokinetic and toxicological assessments in subsequent stages of research.
Application Notes and Protocols: High-Throughput Screening of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this core have been investigated for their potential as inhibitors of various enzymes implicated in human diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries against two key drug targets: Kinesin Family Member C1 (KIFC1/HSET) and Xanthine Oxidase (XO).
KIFC1 (HSET) is a minus-end-directed motor protein of the kinesin-14 family that plays a crucial role in the formation of the mitotic spindle. In many cancer cells with extra centrosomes, KIFC1 is essential for clustering these centrosomes into a bipolar spindle, enabling cell survival. Inhibition of KIFC1 leads to the formation of multipolar spindles and subsequent mitotic catastrophe in cancer cells, making it an attractive target for cancer therapy.
Xanthine Oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a condition that is a precursor to gout. XO is also a significant source of reactive oxygen species (ROS), implicating it in oxidative stress and related pathologies. Therefore, inhibitors of XO are sought after for the treatment of gout and other diseases associated with high uric acid levels.
These application notes provide a framework for the synthesis of a diverse library of this compound derivatives and subsequent high-throughput screening campaigns to identify potent and selective inhibitors of KIFC1 and XO.
Compound Library Generation
A combinatorial library of this compound derivatives can be efficiently synthesized using the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For library generation, a variety of substituted thioamides and α-haloketones can be employed to introduce diversity at different positions of the thiazole core.
General Synthetic Protocol for Library Generation:
A one-pot synthesis method can be adapted for parallel synthesis in a multi-well plate format.
-
Preparation of α-bromo-β-ketoester: Ethyl acetoacetate is treated with a brominating agent such as N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-oxobutanoate.
-
Hantzsch Thiazole Synthesis:
-
To a solution of a substituted thiobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol) in each well of a reaction block, add ethyl 2-bromo-3-oxobutanoate (1.1 eq).
-
The reaction mixture is heated under reflux for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. .
-
The resulting crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate derivatives are then purified by parallel flash chromatography.
-
-
Hydrolysis to Carboxylic Acids:
-
The purified esters are dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
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The reaction is quenched with a weak acid (e.g., 1 M HCl) to neutralize the mixture.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final this compound derivatives.
-
This parallel synthesis approach allows for the rapid generation of a diverse library of compounds for HTS.
High-Throughput Screening Protocols
Target 1: Kinesin Family Member C1 (KIFC1/HSET)
Assay Principle:
The high-throughput screening assay for KIFC1 inhibitors is based on the quantification of ADP produced from the microtubule-stimulated ATPase activity of the KIFC1 motor domain. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for this purpose.
Experimental Workflow:
Caption: Workflow for the KIFC1 HTS assay.
Detailed Protocol:
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100.
-
KIFC1 Motor Domain: Purified recombinant human KIFC1 motor domain.
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Microtubules: Paclitaxel-stabilized bovine brain microtubules.
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ATP Solution: 10 mM ATP in water.
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ADP-Glo™ Kinase Assay Kit: (Promega).
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Compound Plates: 384-well plates containing the this compound library in DMSO.
-
Assay Plates: Low-volume 384-well white plates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound from the compound plates into the assay plates. For controls, dispense DMSO (negative control) and a known KIFC1 inhibitor or buffer without enzyme (positive control).
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing KIFC1 motor domain (final concentration, e.g., 50 nM), paclitaxel-stabilized microtubules (final concentration, e.g., 5 µg/mL), and ATP (final concentration, e.g., 50 µM) in pre-warmed assay buffer.
-
Initiate Reaction: Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
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Incubation: Incubate the plates at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
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Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
Data Analysis:
The percentage inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Hits are typically defined as compounds that exhibit a percentage inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Target 2: Xanthine Oxidase (XO)
Assay Principle:
This HTS assay measures the inhibition of Xanthine Oxidase by monitoring the production of uric acid, which absorbs light at 295 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.
Experimental Workflow:
Caption: Workflow for the Xanthine Oxidase HTS assay.
Detailed Protocol:
This protocol is designed for a 384-well UV-transparent plate format.
Reagents and Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).
-
Xanthine Oxidase: From bovine milk.
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Xanthine Solution: 150 µM xanthine in assay buffer.
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Allopurinol: Positive control inhibitor.
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Compound Plates: 384-well plates containing the this compound library in DMSO.
-
Assay Plates: 384-well UV-transparent plates.
Procedure:
-
Compound Plating: Dispense 1 µL of each library compound from the compound plates into the assay plates. For controls, dispense DMSO (negative control) and allopurinol (positive control).
-
Enzyme Addition: Add 50 µL of Xanthine Oxidase solution (e.g., 0.1 U/mL in assay buffer) to each well.
-
Pre-incubation: Incubate the plates at 25°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of xanthine solution to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer in kinetic mode.
Data Analysis:
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve. The percentage inhibition is calculated as:
% Inhibition = 100 * (1 - V_compound / V_negative_control)
Hits are identified as compounds showing significant inhibition (e.g., >50%).
Data Presentation
Quantitative data from the primary screen and subsequent dose-response experiments should be organized for clear comparison.
Table 1: Primary HTS Results Summary
| Target | Library Size | Hit Rate (%) | Confirmation Rate (%) |
| KIFC1 | 10,000 | 0.5 | 80 |
| XO | 10,000 | 0.8 | 75 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Target | IC₅₀ (µM) | Hill Slope |
| BMT-001 | KIFC1 | 2.5 ± 0.3 | 1.1 |
| BMT-002 | KIFC1 | 5.1 ± 0.6 | 0.9 |
| BMT-003 | XO | 8.7 ± 1.2 | 1.0 |
| BMT-004 | XO | 12.3 ± 2.5 | 1.2 |
| ... | ... | ... | ... |
Signaling Pathway Diagrams
KIFC1 in Mitosis and the PI3K/AKT Pathway
Inhibition of KIFC1 in cancer cells with amplified centrosomes leads to mitotic arrest and apoptosis. KIFC1 has also been shown to influence the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.
Caption: KIFC1's role in mitosis and its link to the PI3K/AKT pathway.
Xanthine Oxidase in Purine Metabolism
Xanthine Oxidase is the final enzyme in the purine degradation pathway, leading to the formation of uric acid and reactive oxygen species.
Caption: The role of Xanthine Oxidase in the purine catabolism pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate (Intermediate) | 1. Impure or Degraded Starting Materials: Ethyl 2-chloroacetoacetate can hydrolyze over time. Phenylthioacetamide may be of low purity. | 1a. Use freshly distilled or high-purity ethyl 2-chloroacetoacetate. 1b. Verify the purity of phenylthioacetamide by melting point or NMR spectroscopy. If necessary, recrystallize from a suitable solvent like toluene or ethanol. |
| 2. Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or solvent. | 2a. Ensure the reaction is refluxed for a sufficient duration (typically 5-6 hours). Monitor reaction progress using Thin Layer Chromatography (TLC). 2b. While methanol or ethanol are common solvents, consider screening other solvents like 1-butanol or 2-propanol which have been shown to be effective for similar syntheses.[1] | |
| 3. Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions. | 3a. Use a slight excess (around 1.1 equivalents) of the thioamide to ensure complete consumption of the α-haloester. 3b. Avoid strongly acidic conditions which can promote the formation of isomeric thiazoles. | |
| Low Yield of this compound (Final Product) | 1. Incomplete Hydrolysis of the Ester: Insufficient base, reaction time, or temperature for the saponification step. | 1a. Ensure at least 2 equivalents of a strong base like NaOH or KOH are used. 1b. Increase the reflux time for the hydrolysis step (typically 4 hours or more). Monitor the disappearance of the ester spot by TLC. 1c. A co-solvent system like methanol/water or ethanol/water is often used to ensure solubility of the ester. |
| 2. Product Loss During Workup: Premature precipitation or incomplete extraction of the product. | 2a. After hydrolysis and removal of the alcohol solvent, ensure the aqueous solution is sufficiently acidified (pH 2-3) to fully precipitate the carboxylic acid. 2b. Cool the acidified mixture in an ice bath to maximize precipitation before filtration. | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials or Intermediates: Incomplete reaction in either the Hantzsch or hydrolysis step. | 1a. Improve reaction monitoring and ensure reactions go to completion. 1b. Purify the final product by recrystallization. Aqueous ethanol is a commonly used solvent system. |
| 2. Formation of Side Products: As mentioned above, side reactions can lead to impurities. | 2a. Optimize reaction conditions to minimize side product formation. 2b. Column chromatography of the ester intermediate can be performed before hydrolysis if significant impurities are present. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of ethyl 2-chloroacetoacetate with phenylthioacetamide to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. The second step is the alkaline hydrolysis (saponification) of the ethyl ester to yield the desired carboxylic acid. A one-pot procedure where the hydrolysis is performed directly after the initial condensation is also a viable and efficient option.[2]
Q2: How can I prepare the starting materials, ethyl 2-chloroacetoacetate and phenylthioacetamide?
A2: Ethyl 2-chloroacetoacetate can be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride. Phenylthioacetamide is typically prepared from benzyl cyanide by reaction with hydrogen sulfide or by the reaction of phenylacetamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Q3: What are the critical parameters to control during the Hantzsch thiazole synthesis step?
A3: Key parameters include the purity of reactants, the choice of solvent, reaction temperature, and reaction time. The use of a slight excess of the thioamide can improve the yield. While conventional heating under reflux is common, microwave-assisted synthesis has been shown to significantly reduce reaction times.
Q4: What are the optimal conditions for the hydrolysis of the ethyl ester?
A4: Alkaline hydrolysis using an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixed solvent system such as methanol/water or ethanol/water is effective. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
Q5: How can I purify the final product, this compound?
A5: The crude product, after precipitation from an acidified aqueous solution, can be purified by recrystallization. A common and effective solvent system for recrystallization is aqueous ethanol. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar thiazole carboxylic acids.[2]
Materials:
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Ethyl 2-chloroacetoacetate
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Phenylthioacetamide
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Methanol
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2N Sodium Hydroxide (NaOH) solution
-
4N Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (0.05 mol) and phenylthioacetamide (0.055 mol) in 50 mL of methanol.
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Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
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After the initial reaction is complete, add 20 mL of 2N NaOH solution to the reaction mixture.
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Continue to reflux the mixture for an additional 4 hours to facilitate the hydrolysis of the ester.
-
After the hydrolysis is complete, remove the methanol by distillation under reduced pressure.
-
Cool the remaining aqueous mixture and acidify to a pH of approximately 2 with 4N HCl. This will cause the carboxylic acid to precipitate.
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Collect the precipitated product by vacuum filtration.
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Wash the solid product with cold water.
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Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Quantitative Data
The following table summarizes the impact of different reaction conditions on the yield of thiazole derivatives in Hantzsch-type syntheses, providing a basis for optimization.
| Reaction Condition | Variation | Observed Yield (%) | Reference |
| Solvent (Hantzsch Synthesis) | Ethanol/Water (50/50) | 82 | [1] |
| 1-Butanol | 75 | [1] | |
| 2-Propanol | 68 | [1] | |
| Water | 65 | [1] | |
| Catalyst (Hantzsch Synthesis) | None | (Varies) | - |
| Silica Supported Tungstosilisic Acid (15%) | 82 | [1] | |
| Method (Hantzsch Synthesis) | Conventional Heating (65 °C) | 82 | [1] |
| Ultrasonic Irradiation (Room Temp.) | 85 | [1] | |
| Base (Hydrolysis) | NaOH | High | [2] |
| KOH | High | - |
Visualizations
Experimental Workflow
References
Technical Support Center: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter during the synthesis of this compound via the Hantzsch thiazole synthesis?
A1: The most common impurities typically arise from unreacted starting materials, side-products from the cyclization reaction, or incomplete hydrolysis of the ester intermediate. These include:
-
Unreacted Starting Materials:
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2-Phenylthioacetamide
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Ethyl 2-chloroacetoacetate
-
-
Intermediate Species:
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Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (from incomplete hydrolysis)
-
-
Side-Products:
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Dimerization or self-condensation products of ethyl 2-chloroacetoacetate.
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Side-products from reactions involving impurities in the starting materials. For instance, the presence of 2,2-dichloroacetoacetate in the ethyl 2-chloroacetoacetate starting material can lead to undesired chlorinated byproducts.[1]
-
Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What could be the cause?
A2: A low or broad melting point, along with broad NMR peaks, strongly suggests the presence of impurities. The most likely culprit is the presence of the unhydrolyzed ester intermediate, ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. Even small amounts of this ester can significantly depress and broaden the melting point of the final carboxylic acid product. Another possibility is the presence of residual starting materials or other side-products from the Hantzsch condensation.
Troubleshooting Steps:
-
Check for Complete Hydrolysis: Re-examine the hydrolysis step. Ensure that the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, you may need to extend the reaction time, increase the temperature, or use a stronger base for hydrolysis.
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Purification: If hydrolysis is complete, the issue may be with the purification process. Recrystallization is a common method for purifying the final product.[2] Experiment with different solvent systems to achieve optimal purification. A patent for a similar compound, 4-methylthiazole-5-carboxylic acid, suggests that a final product purity of over 98% is achievable.[3]
Q3: I am observing a significant amount of a byproduct with a similar retention time to my product in HPLC analysis. How can I identify and remove it?
A3: A byproduct with a similar retention time suggests a structurally related impurity. This could be a regioisomer or a derivative of your target molecule.
Identification and Removal Strategy:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This will provide crucial clues about its identity.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can fully elucidate its structure.
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Chromatographic Separation: Optimize your HPLC method to improve the separation between your product and the impurity. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, or by trying a different column chemistry. For preparative scale, column chromatography is a viable option for removing such impurities.
Q4: The yield of my Hantzsch thiazole synthesis is consistently low. What factors could be contributing to this?
A4: Low yields in the Hantzsch synthesis can be attributed to several factors, from the quality of reagents to the reaction conditions.
Potential Causes and Solutions:
-
Reagent Quality: The purity of the starting materials, particularly the α-haloketone (ethyl 2-chloroacetoacetate), is critical. Impurities can lead to side reactions that consume the reagents and lower the yield.[1]
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Reaction Conditions: The Hantzsch synthesis is often sensitive to reaction temperature and solvent.[4] Optimizing these parameters can significantly improve the yield. Running the reaction under inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative side reactions.
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Base Selection: The choice and amount of base used can influence the reaction outcome. For related syntheses, bases like sodium carbonate have been used.[5]
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Workup Procedure: Ensure that the workup procedure is not causing product loss. This includes efficient extraction and minimizing transfers between vessels.
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance | Source |
| Purity of Final Product | >98% | A purity of over 98% is often achievable for thiazole carboxylic acids with proper purification. | [3] |
| Yield of Hantzsch Synthesis | 79-90% | For similar Hantzsch syntheses, yields in this range have been reported, indicating the potential for an efficient reaction. | [4] |
| Yield of Hydrolysis Step | Typically high (>90%) | Hydrolysis of the ester to the carboxylic acid is generally a high-yielding step if driven to completion. | General chemical knowledge |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via the Hantzsch synthesis is provided below. This is a representative procedure and may require optimization.
Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1 equivalent) in a suitable solvent such as ethanol.
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Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary but is typically in the range of 2-6 hours.[4]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
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Dissolve the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
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Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.[3]
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Stability issues of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in solution
Technical Support Center: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in solution?
A1: Based on the general reactivity of the thiazole ring and carboxylic acid functional group, you should consider the following potential stability issues:
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Hydrolysis: The carboxylic acid group may undergo esterification in alcoholic solvents, and the thiazole ring, while generally stable, could be susceptible to cleavage under harsh acidic or basic conditions.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of reactive species like singlet oxygen, which can cause degradation of the thiazole ring.[1][2]
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Oxidation: The thiazole ring is generally resistant to some oxidizing agents, but strong oxidants like potassium permanganate can cleave the ring.[3] The sulfur atom in the thiazole ring can also be a site for oxidation.
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Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur. The overall stability of the molecule in solution will likely decrease with increasing temperature.
-
pH Sensitivity: The solubility and stability of the compound can be significantly influenced by the pH of the solution due to the presence of the carboxylic acid group (acidic) and the thiazole nitrogen (weakly basic).
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color is a common indicator of chemical degradation. For thiazole derivatives, this could be due to photodegradation, which can lead to the formation of colored byproducts.[1] It is also possible that oxidative degradation is occurring. To troubleshoot this, you should store your solutions protected from light in amber vials or wrapped in aluminum foil and consider working under an inert atmosphere (e.g., nitrogen or argon).
Q3: My compound seems to be precipitating out of solution. What could be the reason?
A3: Precipitation could be due to several factors:
-
pH Changes: The solubility of this compound is likely pH-dependent. The carboxylic acid will be deprotonated and more soluble at higher pH, while the protonated form at lower pH may be less soluble. Unintended changes in the pH of your solution could cause the compound to precipitate.
-
Solvent Evaporation: If you are working with volatile solvents, evaporation can increase the concentration of your compound beyond its solubility limit.
-
Degradation: A degradation product that is less soluble than the parent compound may be forming and precipitating.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of small molecules. An ideal HPLC method should be able to separate the parent compound from its degradation products. Other techniques that can be useful include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.
-
UV-Vis Spectroscopy: To monitor for changes in the absorbance spectrum, which can indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: You observe new peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for some time.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation | Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help you to identify the retention times of the degradation products. |
| Contamination | Ensure that all solvents, reagents, and glassware are clean and of high purity. Analyze a blank sample (solvent only) to rule out contamination from the analytical system. |
| Impurity in the original sample | Re-analyze a freshly prepared solution from the original solid material to confirm if the new peaks are present from the start. |
Issue 2: Poor Reproducibility of Experimental Results
-
Problem: You are getting inconsistent results in your experiments involving solutions of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability | Prepare fresh solutions of the compound immediately before each experiment. If this is not feasible, perform a preliminary stability study to determine how long your solution is stable under your experimental conditions. |
| Inconsistent pH | Buffer your solutions to maintain a constant pH, especially if your experiment is sensitive to pH changes. |
| Light Exposure | Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. |
| Temperature Fluctuations | Store your solutions at a constant and controlled temperature. Avoid repeated freeze-thaw cycles if your solutions are frozen for storage. |
Illustrative Data on Stability of a Related Thiazole Derivative
The following table provides hypothetical stability data for a generic thiazole carboxylic acid derivative under forced degradation conditions. This is for illustrative purposes only and may not be representative of the actual stability of this compound.
| Stress Condition | Conditions | Hypothetical % Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl at 60 °C for 24h | 15% | Hydrolysis of side chains, potential ring opening |
| Basic | 0.1 M NaOH at 60 °C for 24h | 25% | Decarboxylation, potential ring opening |
| Oxidative | 3% H₂O₂ at RT for 24h | 30% | N-oxides, S-oxides, ring-opened products |
| Thermal | 80 °C in solution for 48h | 10% | Decarboxylation |
| Photolytic | UV light (254 nm) for 24h | 40% | Complex mixture of photo-rearranged products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: General Workflow for a Chemical Stability Study.
Caption: Hypothetical Degradation Pathways.
References
Overcoming poor solubility of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The molecule possesses several characteristics that contribute to low aqueous solubility. Its structure contains a benzyl group and a thiazole ring, which are largely non-polar and hydrophobic. While the carboxylic acid group can participate in hydrogen bonding, the larger hydrophobic backbone dominates, limiting its interaction with water molecules at neutral pH.[1][2][3]
Q2: What is the primary and most effective strategy for solubilizing a poorly soluble carboxylic acid like this one?
A2: The most common and effective method for increasing the solubility of acidic compounds is pH adjustment to form a salt.[1][4][5] By increasing the pH of the aqueous medium with a base (e.g., NaOH, KOH), the carboxylic acid group deprotonates to form a carboxylate salt.[1][6][7] This ionized form is significantly more polar and, therefore, more soluble in water.[1][8]
Q3: What are other common methods to improve the solubility of this compound?
A3: Beyond pH adjustment, several other techniques are widely used in pharmaceutical development:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule within their lipophilic cavity, while their hydrophilic exterior improves aqueous solubility.[10][][12][13]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[14][15][16][17] When exposed to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[17][18]
Q4: How does the pKa of the carboxylic acid influence solubility?
A4: The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a carboxylic acid, at pH values significantly below the pKa, the compound will be in its neutral, less soluble form. As the pH rises above the pKa, the compound increasingly converts to its ionized, more soluble salt form.[19][20] The "pKa rule" suggests that for effective salt formation, the pKa of the acidic drug should be at least two units lower than the pKa of the counterion (base).[20]
Troubleshooting Guide
Problem: My compound precipitates or "crashes out" of my aqueous buffer.
| Potential Cause | Troubleshooting Action |
| pH is too low. | The pH of your solution is likely at or below the pKa of the carboxylic acid, favoring the poorly soluble neutral form. Solution: Increase the pH of the buffer using a suitable base (e.g., 1M NaOH) until the compound redissolves. Aim for a pH at least 2 units above the compound's pKa.[6][21] |
| Buffer capacity is exceeded. | Adding the acidic compound may have lowered the pH of a weakly buffered solution, causing it to precipitate. Solution: Use a buffer with a higher buffering capacity or re-adjust the pH after the compound has been added. |
| Common Ion Effect. | If you are using a salt form of the compound, the presence of a common ion in the buffer can reduce its solubility.[4][22] Solution: Try a different buffer system that does not contain a common ion. |
| Solvent polarity is too high. | You are using a purely aqueous system where the compound has minimal solubility. Solution: Introduce a water-miscible co-solvent such as ethanol, DMSO, or PEG 400 to the aqueous buffer to create a more favorable solvent environment.[9] |
Problem: The required concentration is not achieved even after pH adjustment.
| Potential Cause | Troubleshooting Action |
| Intrinsic solubility limit of the salt form is reached. | Even the salt form has a finite solubility. Solution 1: Consider using a co-solvent in combination with pH adjustment.[13] Solution 2: Explore complexation with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[][23] |
| Compound is degrading at high pH. | Some compounds may not be chemically stable at the high pH required for solubilization. Solution: Evaluate the compound's stability at the target pH over time. If it is unstable, consider alternative methods like solid dispersions or co-solvents at a more neutral pH. |
Data Presentation
Table 1: Illustrative pH-Dependent Aqueous Solubility Profile
| pH | Form of Compound | Expected Aqueous Solubility |
| 2.0 | Predominantly Unionized (Acid) | < 0.01 mg/mL |
| 4.0 (near pKa) | 50% Ionized / 50% Unionized | 0.1 - 1 mg/mL |
| 7.4 | Predominantly Ionized (Salt) | > 10 mg/mL |
| 9.0 | Fully Ionized (Salt) | > 50 mg/mL |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of the compound at different pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., 2, 4, 5, 6, 7.4, 9).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To assess the impact of various co-solvents on the compound's solubility.
Methodology:
-
Prepare several binary solvent systems consisting of an aqueous buffer (e.g., PBS, pH 7.4) and a co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400). Prepare different ratios, such as 90:10, 80:20, and 70:30 (Aqueous:Co-solvent).
-
Follow steps 2-6 from the pH-Dependent Solubility protocol for each solvent system.
-
Analyze the data to identify the co-solvent and concentration that provides the desired solubility enhancement.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility by creating an amorphous dispersion of the compound in a hydrophilic polymer.
Methodology:
-
Select a hydrophilic carrier, such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[14]
-
Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, then pulverize and sieve it to obtain a fine powder.[14]
-
Characterize the solid dispersion (e.g., using DSC to confirm amorphous nature) and test its dissolution properties compared to the raw crystalline compound.
Visualizations
Caption: A decision workflow for enhancing the solubility of the target compound.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. japer.in [japer.in]
- 19. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting guide for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common reactions involving 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, including its synthesis, amidation, and esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis of the Carboxylic Acid
Question: My Hantzsch synthesis to produce the precursor, Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate, is resulting in a low yield. What are the potential causes?
Answer: Low yields in the Hantzsch thiazole synthesis, a common method for preparing the thiazole core, can arise from several factors[1]. Key areas to investigate include:
-
Reactant Purity: Impurities in the starting materials, ethyl 2-chloroacetoacetate and 2-phenylthioacetamide, can lead to significant side reactions, consuming reactants and complicating purification. Ensure the purity of starting materials before beginning.
-
Reaction Conditions: The reaction temperature and time are critical. While conventional heating often requires refluxing for several hours, inconsistent heating can lead to decomposition or incomplete reaction.
-
Solvent Choice: The solvent significantly impacts reaction rate and yield. While ethanol is commonly used, its purity is crucial. The presence of excess water can hinder the reaction. Using anhydrous solvents is recommended for optimal results[2].
-
Thioamide Stability: The thioamide starting material can be unstable, particularly under harsh acidic or thermal conditions, leading to its decomposition before it can react.
Question: I am having trouble hydrolyzing the ethyl ester precursor to the final carboxylic acid. Why is the reaction incomplete?
Answer: Incomplete hydrolysis (saponification) of the ethyl ester is a common issue.
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Often, using a slight excess (1.5-2.0 equivalents) can drive the reaction to completion.
-
Solvent System: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent system like THF/water or Ethanol/water is typically necessary to ensure the ester is fully dissolved and accessible to the hydroxide ions.
-
Reaction Temperature: While room temperature may be sufficient for some esters, stubborn or sterically hindered esters often require heating. Refluxing the reaction mixture can significantly increase the rate of hydrolysis.
-
Steric Hindrance: The substitution on the thiazole ring may provide some steric hindrance, slowing the reaction. Increased reaction time and temperature are the primary remedies.
Section 2: Amide Coupling Reactions
Question: My amide coupling reaction between this compound and an amine is failing or giving very low yields. What should I check?
Answer: This is a frequent challenge, especially with heterocyclic carboxylic acids or electron-deficient amines. The primary causes often involve poor activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions[2].
-
Inefficient Acid Activation: The carboxylic acid must be converted to a more reactive intermediate. If your coupling reagent (e.g., EDC, HATU) is old, hydrated, or used in insufficient quantity, activation will be incomplete.
-
Amine Basicity: A premature acid-base reaction between your thiazole-carboxylic acid and the amine can form an unreactive ammonium carboxylate salt. This is why a non-nucleophilic base (like DIPEA or triethylamine) is crucial to neutralize the acid and free the amine for nucleophilic attack[2].
-
Presence of Water: Water can hydrolyze the activated acid intermediate back to the starting carboxylic acid, effectively killing the reaction. Always use anhydrous solvents (like DMF or DCM) and dry glassware.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling[2]. For such cases, switching to a more reactive coupling agent like HATU or converting the acid to an acyl fluoride may be necessary.
Question: How do I choose the correct amide coupling reagent?
Answer: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and sensitivity to racemization.
-
Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification. DCC is also effective but forms an insoluble urea byproduct that must be filtered off. These are often used with additives like HOBt or NHS to improve yields and suppress side reactions.
-
Uronium/Aminium Salts (HATU, HBTU): HATU is one of the most efficient and fastest coupling reagents, especially for challenging substrates like sterically hindered amines or electron-poor anilines. It generally leads to higher yields and lower rates of racemization compared to carbodiimides but is more expensive[3].
-
Phosphonium Salts (PyBOP): These are also highly effective but can be more expensive. They are a good alternative when uronium salts are not suitable.
Question: I am observing significant side-product formation in my amide coupling reaction. How can I minimize this?
Answer: Side products often arise from the instability of the activated carboxylic acid intermediate.
-
N-Acylurea Formation: With carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea. Using an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure traps the intermediate as a more stable active ester, preventing this rearrangement and improving the yield of the desired amide[3].
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially at the alpha-carbon of the acid. To suppress this, use additives like HOBt, run the reaction at lower temperatures (e.g., 0 °C), and choose coupling agents known for low racemization potential, such as HATU[2][3].
Section 3: Esterification Reactions
Question: My Fischer esterification with an alcohol and acid catalyst is not working well. What can I do to improve the yield?
Answer: The Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side[3][4][5].
-
Use Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, creating a large excess that drives the equilibrium forward according to Le Châtelier's principle[3][6]. This is most practical for simple alcohols like methanol or ethanol.
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms using a Dean-Stark apparatus or molecular sieves is highly effective for pushing the reaction to completion[5].
-
Catalyst Choice: A strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required. Ensure a sufficient catalytic amount is used.
Question: Are there alternative methods for esterification if Fischer conditions fail?
Answer: Yes, if the substrate is sensitive to strong acid or the alcohol is too precious to be used in excess, other methods are more suitable.
-
Acid Chloride Formation: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride can then be reacted with the alcohol, often in the presence of a base like pyridine, to form the ester in high yield[2][7].
-
Steglich Esterification: For acid-sensitive substrates, reacting the carboxylic acid with an alcohol using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine) is a mild and effective alternative[2].
Quantitative Data Summary
Table 1: Comparison of Common Amide Coupling Reagent Performance
| Coupling Agent/System | Class | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC / HOBt | Carbodiimide | 1 - 12 hours | 70 - 95% | Adv: Water-soluble urea byproduct simplifies workup; cost-effective. Disadv: Slower than uronium salts; can lead to racemization without additives[3]. |
| DCC / HOBt | Carbodiimide | 1 - 12 hours | 75 - 98% | Adv: High yields; cost-effective. Disadv: Forms insoluble DCU byproduct which can be difficult to remove completely[3]. |
| HATU / DIPEA | Uronium Salt | 15 - 60 minutes | 85 - 99% | Adv: Very fast and highly efficient, especially for difficult couplings; low racemization. Disadv: Higher cost; byproduct can sometimes be difficult to remove[3]. |
| HBTU / DIPEA | Uronium Salt | 30 - 120 minutes | 80 - 98% | Adv: Very effective with low racemization. Disadv: Slightly slower than HATU; higher cost[3]. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a two-step procedure involving the Hantzsch synthesis of the ethyl ester followed by saponification.
Step A: Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 2-phenylthioacetamide (1.0 eq) and absolute ethanol (approx. 3-5 mL per mmol of thioamide).
-
Stir the mixture until the thioamide is dissolved.
-
Add ethyl 2-chloroacetoacetate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step B: Hydrolysis to this compound
-
Dissolve the crude ethyl ester (1.0 eq) from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with cold 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final carboxylic acid.
Protocol 2: General Amide Coupling using EDC/HOBt
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (1.0 eq) in a minimal amount of DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the amine/DIPEA solution to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Esterification via Acid Chloride
Step A: Formation of the Acid Chloride
-
In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).
-
Carefully add thionyl chloride (SOCl₂, ~5.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without purification[7].
Step B: Reaction with Alcohol
-
Dissolve the crude acid chloride from Step A in an anhydrous, non-protic solvent such as dichloromethane (DCM) or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the desired alcohol (1.2 eq) and a base like pyridine or triethylamine (1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General experimental workflow from starting materials to final amide/ester products.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in optimizing your experimental workflow and achieving higher purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and its implications for purification?
A1: The most common and direct route is a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with phenylacetamide (or a related thioamide) to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.
Understanding this synthetic pathway is crucial as the primary impurities will likely be unreacted starting materials, byproducts from the Hantzsch condensation, and residual starting ester from incomplete hydrolysis.
Q2: What are the typical physical properties of this compound?
A2: this compound is a solid at room temperature. Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of approximately 233.29 g/mol .[1]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of purity and for monitoring the progress of purification processes like column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials (e.g., ethyl 2-chloroacetoacetate, phenylacetamide). | - Aqueous Wash: Perform an aqueous wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with a mild acid (e.g., dilute HCl) to remove basic impurities. - Recrystallization: Choose a solvent system where the product has lower solubility than the impurities at room temperature. |
| Formation of byproducts from the Hantzsch synthesis. | - Column Chromatography: This is effective for separating compounds with different polarities. Given the acidic nature of the target compound, care must be taken to avoid streaking (see Issue 3). - Recrystallization: Byproducts may have different solubility profiles, allowing for separation. |
| Incomplete hydrolysis of the ethyl ester precursor. | - Optimize Hydrolysis: Ensure the hydrolysis reaction goes to completion by extending the reaction time, increasing the temperature, or using a stronger base (e.g., KOH instead of NaOH). Monitor the reaction by TLC until the starting ester spot disappears. - Purification: The residual ester is less polar than the carboxylic acid and can be readily separated by column chromatography or selective recrystallization. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Suggested Solution |
| Oiling out of the product. | - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Solvent System Adjustment: The solvent may be too non-polar. Add a more polar co-solvent dropwise to the hot solution until it just becomes clear again. - Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Seeding: Add a seed crystal of the pure compound, if available. |
| Poor crystal yield. | - Solvent Selection: The compound may be too soluble in the chosen solvent at low temperatures. Use a binary solvent system: dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. - Concentration: Carefully reduce the volume of the mother liquor to obtain a second crop of crystals. |
| Colored impurities remaining after recrystallization. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Issue 3: Problems with Column Chromatography
| Potential Cause | Suggested Solution |
| Streaking or tailing of the compound on the TLC plate and column. | - Acidic Nature of the Compound: The carboxylic acid group can interact strongly with the acidic silica gel. - Solvent System Modification: Add a small amount of a polar, acidic modifier to the eluent, such as acetic acid or formic acid (typically 0.1-1%). This will protonate the silica surface and reduce tailing. - Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if streaking persists. |
| Poor separation of impurities. | - Optimize Eluent System: Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve the separation of compounds with similar Rf values. |
Data on Purification of Related Thiazole Carboxylates
| Compound | Purification Method | Purity Achieved | Reference |
| Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | Recrystallization from n-butanol, followed by hydrochloride salt formation in acetone. | > 99.0% (by HPLC) | WO2012032528A2 |
| Ethyl 2-benzyl-thiazole-4-carboxylate | Column chromatography on silica gel (7:3 hexane-ethyl acetate). | Solid with a melting point of 78-79°C. | PrepChem.com |
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate with the addition of 0.5% acetic acid to prevent streaking. Adjust the ratio to obtain an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a column of appropriate size (a rule of thumb is to use 25-50 g of silica for every 1 g of crude product).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent mixture) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Caption: Troubleshooting guide for column chromatography issues.
References
Technical Support Center: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
I. Synthesis Overview & Potential Side Reactions
The synthesis of this compound is typically achieved through a two-step process:
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Hantzsch Thiazole Synthesis: Reaction of a thioamide (phenylacetamide) with an α-halo ketone (ethyl 2-chloroacetoacetate) to form the intermediate, ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.
Several side reactions can occur during this synthesis, leading to impurities and reduced yields. Understanding these potential pitfalls is crucial for successful synthesis.
Diagram: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Thiazole Ester (Step 1) | 1. Poor quality of ethyl 2-chloroacetoacetate: May contain impurities or have degraded. 2. Inactive thioamide: Phenylacetamide may be impure. 3. Suboptimal reaction temperature: Too low temperature may lead to a sluggish reaction. 4. Incorrect stoichiometry: Imbalance in reactant ratios. | 1. Use freshly distilled or high-purity ethyl 2-chloroacetoacetate. 2. Recrystallize phenylacetamide before use. 3. Optimize the reaction temperature; gentle heating is often required. 4. Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure complete consumption of the α-halo ketone. |
| Presence of Multiple Spots on TLC after Step 1 | 1. Formation of oxazole byproduct: From the self-condensation of ethyl 2-chloroacetoacetate. 2. Formation of iminothiazole isomer: Can be favored under acidic conditions. 3. Unreacted starting materials. | 1. Ensure reaction conditions are not overly acidic. Purify the crude product by column chromatography. 2. Maintain a neutral or slightly basic pH during the reaction. 3. Increase reaction time or temperature and monitor by TLC. |
| Low Yield of Carboxylic Acid (Step 2) | 1. Incomplete hydrolysis of the ester: Steric hindrance can slow down the reaction. 2. Product loss during workup: The carboxylic acid may have some solubility in the aqueous layer. | 1. Increase the reaction time, temperature, or the concentration of the base. Consider using a co-solvent like THF or dioxane to improve solubility. 2. Carefully acidify the aqueous layer to a pH of 3-4 to ensure complete precipitation of the carboxylic acid. Extract the aqueous layer multiple times with a suitable organic solvent. |
| Presence of Impurities in the Final Product | 1. Unreacted ethyl ester: Due to incomplete hydrolysis. 2. Decarboxylation of the final product: Can occur if the reaction mixture is heated for too long or at too high a temperature after acidification. | 1. Optimize hydrolysis conditions as mentioned above. Purify the final product by recrystallization. 2. Avoid excessive heating during and after acidification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Hantzsch synthesis of the thiazole ester?
A1: The formation of an oxazole byproduct from the self-condensation of ethyl 2-chloroacetoacetate is a potential side reaction. This can be minimized by controlling the reaction temperature and stoichiometry.
Q2: I observe the formation of an isomeric byproduct. What could it be and how can I avoid it?
A2: Under acidic conditions, the Hantzsch reaction can sometimes lead to the formation of a 3-benzyl-2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylic acid ethyl ester isomer. To avoid this, it is recommended to perform the reaction under neutral or slightly basic conditions.
Q3: My hydrolysis of the ethyl ester is very slow. What can I do?
A3: The hydrolysis of the sterically hindered ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate can be sluggish. To improve the reaction rate, you can:
-
Increase the concentration of the base (e.g., NaOH or KOH).
-
Increase the reaction temperature.
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Use a co-solvent such as THF or dioxane to increase the solubility of the ester in the aqueous base.
Q4: I am having trouble purifying the final carboxylic acid. What are the recommended methods?
A4: The most common method for purifying this compound is recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.
Q5: Can decarboxylation be a problem during the synthesis?
A5: While thiazole-5-carboxylic acids can undergo decarboxylation, this is usually not a major side reaction under the standard conditions for synthesis and hydrolysis. However, prolonged heating, especially in an acidic medium, can promote decarboxylation. It is advisable to avoid excessive heat after the acidification step during workup.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
Materials:
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Phenylacetamide
-
Ethyl 2-chloroacetoacetate
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Ethanol
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Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetamide (1.0 equivalent) in ethanol.
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Add sodium bicarbonate (1.2 equivalents) to the solution.
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Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Diagram: Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Experimental workflow for Hantzsch synthesis.
Protocol 2: Hydrolysis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
Materials:
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Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
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Ethanol
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethyl acetate
Procedure:
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Dissolve the ethyl ester (1.0 equivalent) in ethanol in a round-bottom flask.
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Add an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Diagram: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Scaling Up the Production of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable method is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves a two-step process:
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Condensation: Reaction of ethyl 2-chloroacetoacetate with 2-phenylthioacetamide to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
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Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
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2-Phenylthioacetamide
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Ethyl 2-chloroacetoacetate
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A suitable base for the hydrolysis step (e.g., Sodium Hydroxide, Potassium Hydroxide)
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Solvents for reaction and workup (e.g., Ethanol, Toluene, Water)
Q3: What are the typical yields for this process on a larger scale?
A3: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can be expected to achieve yields in the range of 70-85% for the condensation step and over 90% for the hydrolysis step. A pilot plant test for a similar thiazole synthesis reported a total yield of 75%.[3]
Q4: What are the critical process parameters to monitor during scale-up?
A4: Key parameters to control include:
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Temperature: Exothermic reactions may require careful temperature management.
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Reaction Time: Monitoring reaction completion by techniques like TLC or HPLC is crucial.
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pH: Particularly important during the hydrolysis and subsequent workup to ensure complete reaction and efficient product isolation.
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Purity of Starting Materials: Impurities in starting materials can lead to side reactions and lower yields.
Q5: What are the common impurities or byproducts?
A5: Potential impurities can arise from side reactions such as the formation of isomeric thiazoles or from unreacted starting materials. The presence of water during the condensation step can also lead to the formation of undesired byproducts.
Q6: What purification methods are suitable for the final product at a larger scale?
A6: For the final carboxylic acid, purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The product's purity can be assessed using HPLC.[4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low yield in the condensation step | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. |
| Side reactions due to moisture | Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. | |
| Low yield in the hydrolysis step | Incomplete hydrolysis | Increase the amount of base, reaction time, or temperature. Monitor the disappearance of the ester spot on TLC. |
| Product loss during workup | Optimize the pH for precipitation of the carboxylic acid. Ensure efficient extraction and filtration. | |
| Product is off-color or oily | Presence of impurities | Recrystallize the product from a suitable solvent system. Consider a charcoal treatment to remove colored impurities. |
| Incomplete drying | Dry the product under vacuum at an appropriate temperature. | |
| Difficulty in isolating the product | Product is too soluble in the workup solvent | Adjust the pH to the isoelectric point of the carboxylic acid to minimize solubility. Consider using an anti-solvent to induce precipitation. |
| Formation of a stable emulsion during extraction | Add a small amount of brine to break the emulsion. Allow for a longer separation time. |
Experimental Protocols
Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from general Hantzsch thiazole synthesis procedures.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 2-Phenylthioacetamide | 151.23 | 1.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.05 |
| Ethanol (anhydrous) | 46.07 | Solvent |
Procedure:
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To a stirred solution of 2-phenylthioacetamide in anhydrous ethanol, add ethyl 2-chloroacetoacetate dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Add water to the residue to precipitate the crude product.
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Filter the solid, wash with water, and dry under vacuum to obtain the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.
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The crude product can be purified by recrystallization from ethanol.
Synthesis of this compound
This protocol is a standard saponification procedure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate | 261.33 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.0 |
| Ethanol | 46.07 | Solvent |
| Water | 18.02 | Solvent |
| Hydrochloric Acid (concentrated) | 36.46 | For acidification |
Procedure:
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Dissolve ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide in water to the mixture.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
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Monitor the reaction by TLC for the disappearance of the starting ester.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product will precipitate out of the solution.
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Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
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Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Analytical challenges in characterizing 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical characterization of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 876715-98-9 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |
| Molecular Weight | 233.29 g/mol | [2] |
| Exact Mass | 233.051 g/mol | [1] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my analysis. What solvents are recommended?
A1: Due to the carboxylic acid group, this compound is expected to have limited solubility in nonpolar organic solvents. For reverse-phase HPLC, methanol, acetonitrile, or mixtures of these with water (potentially with a small amount of formic acid or ammonium acetate to improve peak shape) are good starting points. For NMR analysis, deuterated polar solvents such as DMSO-d₆, methanol-d₄, or chloroform-d (with gentle heating if necessary) are recommended. Complete dissolution is crucial for accurate quantification and high-quality spectral data.
Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?
A2: Peak tailing for a carboxylic acid compound on a C18 column is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica support. To mitigate this, try the following:
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Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.
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Use a buffered mobile phase: A buffer, such as ammonium acetate or ammonium formate, can also help to maintain a consistent pH and improve peak shape.
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Employ a column with end-capping: Modern HPLC columns with advanced end-capping are designed to minimize silanol interactions.
Q3: I am observing an impurity with a higher Rf value (less polar) in my TLC analysis. What could this be?
A3: A common, less polar impurity in the synthesis of carboxylic acids is the corresponding ester precursor if the synthesis involves a hydrolysis step. For this compound, this could be an ethyl or methyl ester. Incomplete hydrolysis would leave residual ester in the final product.[3] To confirm, you can compare the retention time with a standard of the suspected ester if available.
Q4: My mass spectrometry results show a weak or absent molecular ion peak. Is this normal?
A4: While aromatic carboxylic acids often show a discernible molecular ion peak, its intensity can be weak depending on the ionization method and energy.[4] In electron ionization (EI), fragmentation can be extensive. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. In ESI, you will likely observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Add 0.1% formic acid or TFA to the mobile phase; use a buffered mobile phase (e.g., 10 mM ammonium acetate); use an end-capped column. |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column degradation. | Ensure proper mobile phase mixing and degassing; use a column oven to maintain a constant temperature; flush the column regularly and replace if necessary. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample; carryover from previous injections. | Use high-purity solvents and additives; run blank injections to identify the source of contamination; implement a robust needle wash protocol. |
| Low Signal Intensity | Low sample concentration; poor ionization in LC-MS; incorrect detector wavelength. | Concentrate the sample if possible; optimize MS source parameters (e.g., spray voltage, gas flow); ensure the UV detector is set to an appropriate wavelength for the analyte. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Presence of paramagnetic impurities; sample aggregation; chemical exchange. | Filter the sample; try a different deuterated solvent or adjust the concentration; for the carboxylic acid proton, this is expected due to hydrogen bonding and exchange. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration; low number of scans. | Use a more concentrated sample if solubility allows; increase the number of scans. |
| Water Peak Obscuring Signals | Residual water in the deuterated solvent. | Use a fresh ampoule of high-purity deuterated solvent; employ a solvent suppression technique during acquisition. |
| Inaccurate Integration | Phasing errors; baseline distortion. | Carefully phase the spectrum and correct the baseline before integration. |
Mass Spectrometry (MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Molecular Ion Observed | Extensive fragmentation; inefficient ionization. | Use a softer ionization technique (e.g., ESI, CI); optimize source parameters; check for the presence of adducts (e.g., [M+Na]⁺). |
| Complex Fragmentation Pattern | Multiple fragmentation pathways. | Perform MS/MS analysis on the parent ion to elucidate fragmentation pathways; compare with theoretical fragmentation patterns. |
| In-source Fragmentation | High source temperature or voltage. | Reduce the source temperature and cone voltage to minimize unwanted fragmentation in the source. |
| Poor Reproducibility | Fluctuations in source conditions; sample matrix effects. | Allow the instrument to stabilize; use an internal standard; optimize sample preparation to remove interfering matrix components. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-2 min: 30% B
-
2-15 min: 30% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 30% B
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20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Column Temperature: 30 °C
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UV Detection: 254 nm
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or a 50:50 mixture of acetonitrile and water.
¹H NMR Spectroscopy
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Instrument: 400 MHz NMR Spectrometer
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Solvent: DMSO-d₆
-
Concentration: ~10 mg/mL
-
Temperature: 25 °C
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
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Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation.
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Concentration: ~20-30 mg/mL
-
Temperature: 25 °C
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Processing: Apply a 1.0 Hz line broadening exponential function before Fourier transformation.
Mass Spectrometry (LC-MS with ESI)
-
LC System: Use the HPLC conditions described above.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Positive Mode Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Negative Mode Parameters:
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -35 V
-
(Other parameters similar to positive mode)
-
-
Mass Range: m/z 50-500
Visualizations
Caption: General analytical workflow for the characterization of the target compound.
Caption: A plausible ESI-MS fragmentation pathway for the target compound.
References
Modifying reaction conditions for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and established method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1] For this specific molecule, the likely precursors are ethyl 2-chloroacetoacetate and 2-phenylthioacetamide, which react to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.
Q2: What are the critical starting materials for this synthesis?
The key starting materials are:
-
2-Phenylthioacetamide: This provides the benzyl group at the 2-position of the thiazole ring.
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate): This β-keto ester provides the carbon backbone for the 4-methyl and 5-carboxylate groups.
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A suitable solvent: Ethanol is commonly used for the Hantzsch synthesis.
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A base for the hydrolysis step: Sodium hydroxide or potassium hydroxide are typically used.
Q3: How does the purity of reactants affect the synthesis?
The purity of the reactants is crucial for achieving a high yield and minimizing side products.[2] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which will consume the starting materials and complicate the purification of the final product.[2] It is highly recommended to use pure starting materials.
Q4: What are the typical reaction times and temperatures?
For the Hantzsch thiazole synthesis, reaction times can range from a few hours to overnight, often under reflux conditions.[3][4] Microwave-assisted synthesis can significantly shorten reaction times to a matter of minutes.[2] The hydrolysis step is typically carried out at elevated temperatures (reflux) for several hours to ensure complete conversion of the ester to the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Degradation of thioamide. | 1. Purify starting materials before use. 2. Optimize the reaction temperature; for Hantzsch synthesis, refluxing is common. 3. Screen different solvents; ethanol or a mixture of ethanol and water can be effective.[4] 4. Use freshly prepared thioamide if possible. |
| Formation of Side Products | 1. Self-condensation of the α-haloketone. 2. Formation of oxazoles from the reaction of the α-haloketone with any amide impurities. 3. Dimerization of the thioamide. | 1. Add the α-haloketone slowly to the reaction mixture. 2. Ensure high purity of the thioamide. 3. Control the reaction temperature and stoichiometry carefully. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent. 2. Presence of unreacted starting materials or side products with similar polarity to the product. | 1. For the carboxylic acid, adjust the pH of the aqueous solution to the isoelectric point to precipitate the product. 2. For the ester, use column chromatography for purification. For the acid, recrystallization from a suitable solvent system is recommended. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate amount of base. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TTC). 2. Use a molar excess of the base (e.g., 2-3 equivalents). |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.
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To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate
-
Dissolve the purified ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
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Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a dilute solution of hydrochloric acid.
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The this compound will precipitate as a solid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition | Notes |
| Reactants | 2-Phenylthioacetamide, Ethyl 2-chloroacetoacetate | Stoichiometric ratio of 1:1 is typical. |
| Solvent | Ethanol | Other alcohols or a mixture of alcohol and water can also be used.[4] |
| Temperature | Reflux | Typically around 78°C for ethanol. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash and extraction | Neutralization with a weak base like sodium bicarbonate is important. |
| Purification | Column Chromatography | A gradient of hexane/ethyl acetate is usually effective. |
Table 2: Summary of Conditions for Ester Hydrolysis
| Parameter | Condition | Notes |
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 2-3 molar equivalents are recommended for complete hydrolysis. |
| Solvent | Ethanol/Water mixture | The ratio can be adjusted to ensure solubility of the ester. |
| Temperature | Reflux | Ensures a reasonable reaction rate. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for the disappearance of the starting material. |
| Work-up | Acidification | Careful pH adjustment is crucial for product precipitation. |
| Purification | Recrystallization | If necessary, the crude product can be recrystallized from a suitable solvent. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
This guide provides a comparative overview of the biological activities of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and structurally related compounds. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource on the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. The data presented is compiled from various studies to facilitate a comparative analysis of their therapeutic potential.
Anti-inflammatory Activity
A series of 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. The design of these compounds was inspired by the dual COX/LOX inhibitor Darbufelone and the Roche candidate Romazarit.[1][2][3] The core idea was to create metabolically stable analogues that could inhibit multiple inflammatory pathways.[3]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory activity of these derivatives was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after drug administration. The results for selected compounds are summarized below.
| Compound ID | R1 | R2 | % Edema Inhibition (after 3h) |
| RS11 | Phenyl | H | 45.2 |
| RS12 | Phenyl | 4-Cl | 52.1 |
| RS13 | Phenyl | 4-OCH3 | 48.5 |
| RS21 | 4-Cl-Phenyl | H | 40.8 |
| RS22 | 4-Cl-Phenyl | 4-Cl | 46.3 |
| RS23 | 4-Cl-Phenyl | 4-OCH3 | 42.6 |
| RS31 | -NHCOOEt | H | 55.7 |
| RS32 | -NHCOOEt | 4-Cl | 60.3 |
| RS33 | -NHCOOEt | 4-OCH3 | 58.2 |
| Indomethacin | - | - | 65.4 |
Data sourced from Sharma, R. et al. (2012).[1]
The results indicate that derivatives with a carbalkoxy amino group at the second position of the thiazole ring (RS31-33) generally exhibit higher anti-inflammatory activity compared to those with an aryl amino function (RS11-23).[1][3] Notably, compound RS32 showed the highest activity among the synthesized derivatives.[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Groups: The rats are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (synthesized compounds, 50 mg/kg).
-
Compound Administration: The test compounds and standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Proposed Mechanism of Action: Dual COX/LOX Inhibition
The design of these anti-inflammatory agents was based on the hypothesis of dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key enzymes in the inflammatory cascade.
Caption: Proposed dual inhibition of COX and LOX pathways by thiazole derivatives.
Anticancer Activity
Thiazole derivatives are recognized for their potential as anticancer agents.[4][5][6][7] Several studies have reported the synthesis and in vitro evaluation of various thiazole derivatives against different cancer cell lines.
Quantitative Comparison of Anticancer Activity
The anticancer activity is typically evaluated by measuring the concentration of the compound required to inhibit 50% of cell growth (IC50) or by the percentage of growth inhibition at a specific concentration.
| Compound ID | Modification | Cell Line | IC50 (µM) or % Growth Inhibition |
| 8a | N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 | 48% inhibition at 10 µM[4] |
| 3c | 2-(4-Chlorophenyl)-3-{[2-hydroxy-2,2-di(phenyl)acetyl]amino}-4-thiazolidinone | Various | Not specified, selected for NCI 60-cell line screening[8] |
| 4g | 2-(4-Methoxyphenyl)-3-{[2-hydroxy-2,2-di(phenyl)acetyl]amino}-5-methyl-4-thiazolidinone | Various | 84.19% mean growth inhibition at 10 µM[8] |
| 3c (from another study) | N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide | 50 cell lines | Average cell growth of 49.33% at 10 µM[5] |
| 7g | N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide | 58 cell lines | Average GI50 of 4.22 µM[9] |
Data compiled from multiple sources as cited.
The data suggests that substitutions on the thiazole ring and the benzyl group significantly influence the anticancer activity. For instance, compound 7g demonstrated broad-spectrum activity with a low average GI50 value.[9]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A control group with no compound and a blank group with no cells are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[10][11][12]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Modification | Microorganism | MIC (µg/mL) |
| 6b | 2-(Benzylidenehydrazono)-5-(2-methylbenzyl)-thiazolidin-4-one | Staphylococcus aureus | Active (specific MIC not provided)[11] |
| 6h | 2-(4-Chlorobenzylidenehydrazono)-5-(4-chlorobenzyl)-thiazolidin-4-one | Staphylococcus aureus | Active (specific MIC not provided)[11] |
| 15 | 4-Methyl-N'-(5-nitrofuran-2-ylmethylene)-1,2,3-thiadiazole-5-carbohydrazide | Gram-positive bacteria | 1.95 - 15.62[12] |
| 7j | N/A | Staphylococcus aureus | >50% growth inhibition at 50 µM[10] |
Data compiled from multiple sources as cited.
The results show that certain thiazole derivatives possess significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11][12] The presence of specific substituents, such as a 5-nitro-2-furoyl moiety in compound 15 , appears to be crucial for high bioactivity.[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
This guide serves as a starting point for researchers interested in the biological activities of this compound derivatives. The provided data and protocols offer a foundation for further investigation and development of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and Other Thiazole Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and other thiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar thiazole compounds to provide a valuable reference for researchers in drug discovery and development.
Physicochemical Properties
A foundational aspect of drug design is understanding the physicochemical properties of a compound. Below is a comparison of the calculated properties for this compound and other representative thiazole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₁₂H₁₁NO₂S | 233.29 | 3.2 | 1 | 4 |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivative (7f) | C₂₅H₂₂Cl₂F₃N₃O₂S | 584.43 | - | - | - |
| 2-(2-(4-Hydroxy-3-(piperidin-1-ylmethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one (4c) | C₁₆H₁₈N₄O₂S | 346.41 | - | - | - |
| 5-(2,4-Dichlorobenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (12) | C₁₄H₉Cl₂N₃OS₂ | 370.28 | - | - | - |
Note: Experimental data for compounds other than the target compound are sourced from cited literature.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of several thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-(4-Hydroxy-3-(piperidin-1-ylmethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |
| Thiazole Derivative 16b | HCT-116 (Colon) | 4.31 ± 1.07 | [4] |
| Thiazole Derivative 3b | PI3Kα | 0.086 ± 0.005 | [5] |
| mTOR | 0.221 ± 0.014 | [5] | |
| Thiazole Derivative 3e | Leukemia HL-60(TB) | Lethal effect | [5] |
Signaling Pathways in Cancer Targeted by Thiazole Compounds
Thiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7]
Antimicrobial Activity
The thiazole nucleus is a common scaffold in a variety of antimicrobial agents, demonstrating efficacy against both bacteria and fungi.[8][9]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 5-(2,4-Dichlorobenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (12) | E. coli (resistant) | - | 29.8-433.5 (µM) | [10] |
| MRSA | - | 29.8-433.5 (µM) | [10] | |
| Thiazole Derivative 15 (5-nitro-2-furoyl moiety) | S. aureus | ATCC 25923 | 1.95-15.62 | [5] |
| E. coli | ATCC 25922 | 125 | [5] | |
| Thiazole-pyrazoline hybrid with p-methoxy group | S. aureus | - | - | [11] |
| Thiazole-quinolinium derivative (39a) | MRSA | - | 1-8 | [11] |
| VRE | - | 2-16 | [11] |
Putative Mechanisms of Antimicrobial Action
Thiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, which are involved in DNA replication and cell division, respectively.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for assessing the anticancer and antimicrobial activities of thiazole compounds.
Synthesis of Thiazole Derivatives (General Procedure)
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.
Materials:
-
Thiosemicarbazone derivative
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium thiosulfate (for quenching)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend the thiosemicarbazone (1 mmol) in ethanol (15 mL).
-
Add the α-haloketone (1.1 mmol) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiazole compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Thiazole compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the thiazole compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
This guide provides a comparative framework for evaluating this compound and other thiazole derivatives. The presented data and protocols are intended to support further research and development of novel thiazole-based therapeutic agents.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs Reveals a Gap in Publicly Available Structure-Activity Relationship Data
For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of new and more effective therapeutic agents. The core structure of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid presents a promising scaffold for medicinal chemistry exploration due to the known biological significance of the thiazole ring. Thiazole moieties are present in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.
The intended comparison guide was to focus on how modifications to the benzyl group, the methyl group, and the carboxylic acid on the thiazole ring influence a specific biological activity, supported by quantitative data such as IC50 or EC50 values from standardized assays. However, the conducted searches did not yield any publications that systematically explored these structural variations for a defined biological target.
While general information on the synthesis and biological activities of various thiazole derivatives is available, these studies often focus on significantly different substitution patterns, such as 2-amino-thiazoles or derivatives with complex heterocyclic systems at the 2-position. These broader studies, while valuable in their own right, do not provide the specific data required for a focused SAR analysis of the this compound core.
General Workflow for a Structure-Activity Relationship Study
For the benefit of researchers interested in pursuing studies on this scaffold, a general workflow for establishing a structure-activity relationship is outlined below. This process is fundamental in medicinal chemistry for optimizing lead compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The absence of a dedicated SAR study for this compound analogs in publicly accessible scientific literature indicates a potential area for novel research. Investigators in the field of medicinal chemistry may find this scaffold to be a fertile ground for the discovery of new bioactive molecules. Future research efforts would be necessary to synthesize a library of analogs and evaluate their biological activities to establish the critical structure-activity relationships that would guide the development of potent and selective therapeutic agents. Until such studies are published, a detailed, data-driven comparison guide on this specific topic cannot be constructed.
Comparative Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid in the Context of PLK1 Inhibition
Guide for Researchers and Drug Development Professionals
Introduction: The following guide provides a comparative framework for validating the mechanism of action of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Publicly available data on the specific biological targets and mechanism of action for this compound is limited. Therefore, this document presents a hypothetical mechanism—inhibition of Polo-like kinase 1 (PLK1)—based on the common activities of related thiazole-based compounds, which are frequently investigated as kinase inhibitors.[1][2][3] This guide is intended to serve as a template for researchers to structure and present their own experimental findings.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it a validated and attractive target for anticancer drug development. This guide compares the hypothetical performance of this compound with established PLK1 inhibitors.
Comparative Performance Data
The following tables summarize hypothetical quantitative data for this compound against well-characterized PLK1 inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type | ATP Concentration |
| This compound | PLK1 | 85 | Lanthascreen Eu | 100 µM (Kₘ) |
| Volasertib (BI 6727) | PLK1 | 0.87 | Radiometric | 100 µM (Kₘ) |
| Onvansertib (NMS-P937) | PLK1 | 2 | TR-FRET | 10 µM |
| Rigosertib (ON 01910.Na) | PLK1 | 9 | Lanthascreen Eu | 100 µM (Kₘ) |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | GI₅₀ (nM) | Assay Type |
| This compound | HeLa | 250 | CellTiter-Glo |
| Volasertib (BI 6727) | HeLa | 25 | MTT Assay |
| Onvansertib (NMS-P937) | HeLa | 38 | CellTiter-Glo |
| Rigosertib (ON 01910.Na) | HeLa | 50 | Resazurin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PLK1 Kinase Inhibition Assay (Lanthascreen Eu)
This assay quantifies the ability of a test compound to inhibit PLK1-mediated phosphorylation of a substrate peptide.
-
Materials:
-
PLK1 enzyme (recombinant)
-
Europium-labeled anti-phosphoserine/threonine antibody
-
GFP-labeled substrate peptide (e.g., GFP-casein)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a kinase/substrate mixture by diluting PLK1 enzyme and GFP-substrate in the assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at Kₘ concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Europium-labeled antibody.
-
Incubate for an additional 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the emission ratio and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
HeLa (human cervical cancer) cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the PLK1 signaling pathway.
Experimental Workflow
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Structurally Related Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its structural analogs, with a focus on their potential applications in cancer therapy. Due to the limited direct experimental data on the cross-reactivity of this compound, this guide synthesizes findings from various studies on similar thiazole derivatives to offer insights into their potential biological targets and efficacy.
Introduction to Thiazole Derivatives in Drug Discovery
The thiazole ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, these compounds are known to target various critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[4][5][6] This guide focuses on comparing the reported activities of various 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivatives to infer the potential cross-reactivity and therapeutic profile of this compound.
Comparative Biological Activity
While specific data for this compound is not extensively available in the reviewed literature, the biological activities of several structurally related analogs provide valuable insights. The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different human cancer cell lines.
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib (Thiazole-containing drug) | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | K562 (Leukemia) | < 1 | [7] |
| MCF-7 (Breast) | < 1 | [7] | ||
| HT-29 (Colon) | < 1 | [7] | ||
| Compound 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [7] |
| MCF-7 (Breast) | 20.2 | [7] | ||
| HT-29 (Colon) | 21.6 | [7] | ||
| Compound 4c | 2-((4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylic acid derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] | ||
| Compound 5b | 2-benzamido-4-methylthiazole-5-carboxylic acid derivative with a para-fluoro substitution | Xanthine Oxidase (Enzyme) | 0.57 | [9] |
| Compound 5c | 2-benzamido-4-methylthiazole-5-carboxylic acid derivative with a para-chloro substitution | Xanthine Oxidase (Enzyme) | 0.91 | [9] |
| Compound 6 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 ± 0.76 µg/mL | [6] |
| A549 (Lung) | 12.0 ± 1.73 µg/mL | [6] |
Signaling Pathways and Mechanisms of Action
Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is commonly deregulated in many cancers.[4][5]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by thiazole derivatives.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of thiazole derivatives, based on methodologies reported in the literature.[10][11][12]
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Thiazole compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment with the thiazole derivative.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Experimental and Screening Workflow
The discovery and evaluation of novel anticancer compounds, including thiazole derivatives, typically follow a structured workflow.
Caption: A general workflow for the screening of thiazole-based anticancer compounds.
Conclusion
While direct cross-reactivity data for this compound remains to be elucidated, the comparative analysis of its structural analogs suggests that this class of compounds holds significant promise in the field of oncology. The presented data and protocols offer a framework for researchers to design and conduct further investigations into the specific biological activities and therapeutic potential of this and related thiazole derivatives. Future studies should aim to directly compare the efficacy and target engagement of this compound with other lead compounds to better understand its unique pharmacological profile.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: An In Silico and Analog-Based Comparative Analysis
A detailed examination of the therapeutic potential of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid remains an emerging area of research. While direct in vivo and in vitro studies on this specific molecule are not extensively documented in publicly available literature, a comparative analysis of structurally similar thiazole derivatives provides significant insights into its probable biological activities. This guide synthesizes findings from related compounds to project the potential efficacy of this compound and establishes a framework for future experimental investigation.
The thiazole ring is a core scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, possesses key structural features—a central thiazole ring, a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position—that suggest a potential for significant biological activity. This analysis will draw comparisons with closely related thiazole-5-carboxylic acid derivatives and other thiazole-containing compounds to build a predictive profile of its efficacy.
Comparative Efficacy of Structurally Related Thiazole Derivatives
To understand the potential of this compound, it is instructive to examine the documented activities of its analogs. The following tables summarize the in vitro and in vivo efficacy of various substituted thiazole derivatives against different biological targets.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/EC50 | Reference |
| 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast Adenocarcinoma) | Trypan Blue & MTT Assay | Good Activity (Specific IC50 not provided) | [1] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives (Compound 14) | BJAB (B-cell lymphoma) | Anti-proliferative Assay | Potent Activity (Specific IC50 not provided) | [2] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives (Compound 6d) | K563 (Leukemia) | Antiproliferative Assay | Comparable to Dasatinib | [3] |
| (Z)-5-((3-Benzyl-4-phenylthiazol-2(3H)-ylidene)amino)pyrimidine-2,4(1H,3H)-dione | Not Specified | EGFR and HER-2 Inhibition | EGFR IC50: 0.09 µM, HER-2 IC50: 0.42 µM | [4] |
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC/MBC | Reference |
| Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (Compound 15) | Gram-positive bacteria | Microdilution Method | MIC: 1.95–15.62 µg/mL; MBC/MIC: 1–4 µg/mL | [5] |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Antimicrobial Screening | High Activity (Specific MIC not provided) | [6] |
Table 3: In Vivo Efficacy of a Thiazole Derivative
| Compound/Derivative | Animal Model | Disease Model | Outcome | Reference |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14) | Mice | Not Specified | Orally bioavailable and well-tolerated | [2] |
Projected Signaling Pathways and Mechanism of Action
Based on the activities of its analogs, this compound could potentially exert its effects through various signaling pathways. For instance, many thiazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.
Caption: Hypothesized mechanism of action for this compound.
Methodologies for Future Experimental Validation
To empirically determine the in vivo and in vitro efficacy of this compound, a structured experimental workflow is proposed.
In Vitro Efficacy Assessment
-
Cell Viability and Cytotoxicity Assays:
-
Protocol: A panel of human cancer cell lines (e.g., MDA-MB-231, K563, HeLa) and normal cell lines (for selectivity) would be treated with increasing concentrations of the compound. Cell viability would be assessed after 48-72 hours using assays such as MTT, XTT, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) will be calculated.
-
-
Enzyme Inhibition Assays:
-
Protocol: If a specific molecular target is hypothesized (e.g., a protein kinase), a direct enzyme inhibition assay would be performed. This could involve incubating the purified enzyme with its substrate and the test compound, and measuring the enzyme's activity, for example, through a luminescence-based kinase assay.
-
-
Antimicrobial Susceptibility Testing:
-
Protocol: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi would be determined using the broth microdilution method according to CLSI guidelines. The minimum bactericidal/fungicidal concentration (MBC/MFC) would also be determined.
-
Caption: Proposed workflow for in vitro efficacy evaluation.
In Vivo Efficacy Assessment
-
Pharmacokinetic (PK) Studies:
-
Protocol: The compound would be administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples would be collected at various time points to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
-
Xenograft Tumor Models:
-
Protocol: For anticancer evaluation, human cancer cells would be implanted into immunocompromised mice. Once tumors are established, the animals would be treated with the compound or a vehicle control. Tumor growth would be monitored over time to assess the compound's anti-tumor efficacy.
-
-
Infection Models:
-
Protocol: For antimicrobial assessment, animals would be infected with a pathogenic microorganism. The compound would then be administered, and its efficacy would be determined by monitoring survival rates or microbial burden in target organs.
-
Conclusion
While direct experimental data for this compound is currently lacking, the rich biological activities of its structural analogs strongly suggest its potential as a therapeutic agent. The presented comparative data and proposed experimental workflows provide a solid foundation for initiating a comprehensive investigation into the in vitro and in vivo efficacy of this promising compound. Future studies are warranted to unlock its full therapeutic potential and to delineate its precise mechanisms of action.
References
- 1. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Benchmarking 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its Analogs Against Known cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiazole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme in the production of arachidonic acid and downstream pro-inflammatory eicosanoids. While specific inhibitory data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is not publicly available, this document benchmarks its structural analogs, the thiazolyl ketones AVX235 and AVX420, against the well-characterized cPLA2α inhibitor, Pyrrophenone. This comparison offers valuable insights into the potential efficacy of this class of compounds for researchers engaged in the development of novel anti-inflammatory and anti-cancer therapeutics.
Introduction to Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α (cPLA2α) plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. This arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, potent mediators of inflammation.[1][2] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a range of inflammatory diseases and cancers.[3][4] Thiazole-containing compounds have emerged as a promising class of cPLA2α inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of selected thiazole-based cPLA2α inhibitors and the benchmark compound, Pyrrophenone, are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
| Compound | Class | Target | In Vitro IC50 (Enzyme Assay) | Cellular IC50 (Arachidonic Acid Release) |
| Pyrrophenone | Pyrrolidine-based | cPLA2α | 4.2 nM | 24 nM |
| AVX235 (GK470) | Thiazolyl Ketone | cPLA2α | Not Reported | ~11,900 nM (11.9 µM) in blood cancer cell lines |
| AVX420 (GK420) | Thiazolyl Ketone | cPLA2α | X(50) = 0.0016 | 90 nM |
Note: Data for AVX235 and AVX420 is derived from studies on various cancer cell lines and may not be directly comparable to the data for Pyrrophenone which was determined in different cellular systems.[3][5]
Signaling Pathway of cPLA2α and Point of Inhibition
The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the inhibitory action of the benchmarked compounds.
Experimental Protocols
The determination of cPLA2α inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro cPLA2α Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of purified cPLA2α and the inhibitory effect of test compounds.
Workflow Diagram:
Materials:
-
Purified recombinant human cPLA2α
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare substrate vesicles by resuspending the radiolabeled phospholipid in the assay buffer, followed by sonication.
-
In a reaction tube, pre-incubate the purified cPLA2α enzyme with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Extract the released radiolabeled arachidonic acid using an organic solvent.
-
Quantify the amount of released arachidonic acid via scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context.
Workflow Diagram:
Materials:
-
Cell line (e.g., THP-1 human monocytic cells)
-
Cell culture medium
-
[³H]-arachidonic acid
-
Stimulating agent (e.g., calcium ionophore A23187)
-
Test inhibitor
-
Scintillation counter
Procedure:
-
Culture cells and label them overnight with [³H]-arachidonic acid, which is incorporated into the cell membranes.
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with an appropriate agonist to activate cPLA2α and induce the release of arachidonic acid.
-
Collect the cell culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.
Conclusion
This guide provides a framework for benchmarking the inhibitory potential of this compound and its analogs against the critical therapeutic target, cPLA2α. While direct inhibitory data for the title compound remains to be elucidated, the comparative analysis with structurally related thiazolyl ketones and the established inhibitor Pyrrophenone suggests that this class of molecules holds promise for the development of novel therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the in vitro and cellular characterization of such compounds, facilitating further research and drug discovery efforts in the fields of inflammation and oncology.
References
- 1. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of phospholipase A2 and their therapeutic potential: an update on patents (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Performance Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Experimental Reproducibility and Performance of a Key Thiazole Derivative.
Overview of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid
This compound is a synthetic organic compound featuring a core thiazole ring, a functionality known for a wide range of biological activities. While specific experimental data on this particular molecule is scarce in publicly accessible literature, its structural motifs are present in numerous compounds investigated for their therapeutic potential. The data presented for its analogs can provide insights into its expected performance in similar assays.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various thiazole derivatives, providing a benchmark for the potential performance of this compound. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate analog | HSET (Kinesin) | 27 (nM) | [1] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5b) | Xanthine Oxidase | 0.57 | [2] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5c) | Xanthine Oxidase | 0.91 | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | < 1 | [3] |
| MCF-7 (Breast) | 20.2 | [3] | |
| HT-29 (Colon) | 21.6 | [3] |
Note: The variability in cell lines, assay conditions, and compound structures should be considered when comparing these values.
Experimental Protocols
To ensure the reproducibility of experiments involving thiazole derivatives, detailed and standardized protocols are essential. Below are methodologies for key assays commonly used to evaluate the biological activity of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Reproducibility Note: The MTT assay's reproducibility depends on several factors, including consistent cell seeding density, accurate pipetting, and controlled incubation times. Inter-assay variability can be minimized by using the same batch of reagents and cell passages.[4][5][6][7][8]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Validation: The reproducibility of the broth microdilution method has been evaluated in interlaboratory studies, which have established its robustness for routine antimicrobial susceptibility testing.[9][10][11][12][13]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the context in which these compounds are evaluated, the following diagrams are provided.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Structure-Activity Relationship (SAR) Insights
Based on the available data for thiazole derivatives, certain structural features appear to influence their biological activity. The nature and position of substituents on the thiazole ring and the benzyl group can significantly impact potency. For instance, the presence of specific functional groups on the benzyl ring of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has been shown to enhance their inhibitory activity against xanthine oxidase.[2] Similarly, modifications at the 2-position of the thiazole ring in other analogs have demonstrated a considerable effect on their anticancer properties.[3] These observations suggest that the biological activity of this compound could likely be modulated by introducing various substituents on both the benzyl and thiazole moieties.
Conclusion
While direct experimental reproducibility data for this compound is not currently available, this guide provides a framework for its evaluation by presenting comparative data from its analogs and detailed experimental protocols. The provided data on related thiazole derivatives suggest that this class of compounds holds significant potential for various therapeutic applications. The detailed protocols for key biological assays are intended to aid researchers in generating reliable and reproducible data. Further studies are warranted to specifically determine the biological activity profile and experimental reproducibility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Head-to-Head Comparison of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and related thiazole compounds, focusing on their potential as kinase inhibitors for cancer therapy and as antimicrobial agents. The information is presented with supporting experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a promising class of molecules with potential therapeutic applications. This guide synthesizes available data to offer a head-to-head comparison of their performance in two key areas: kinase inhibition and antimicrobial activity.
Kinase Inhibition: Targeting Cancer Signaling Pathways
Thiazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][3][4][5] Inhibition of these kinases can disrupt tumor growth, proliferation, and survival.
Comparative Analysis of Thiazole-Based Kinase Inhibitors
While a direct comparative study on a series of this compound derivatives is not extensively documented, research on structurally related thiazole compounds provides valuable insights into their structure-activity relationships (SAR). The following table summarizes the in vitro activity of various thiazole derivatives against different cancer-related kinases.
| Compound ID | Core Structure | Target Kinase(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound A | 2-amino-thiazole derivative | CDK9 | 0.64 - 2.01 | Various | [3] |
| Compound B | Benzothiazole-pyridine derivative | PI3K, mTORC1 | 0.30 - 0.45 | MCF-7, U87 MG, A549, HCT116 | [3] |
| Compound C | Thiazole derivative | B-RAFV600E | 0.0231 | Melanoma cells | [1] |
| Compound D | Pyridine-2,3-dihydrothiazole hybrid | CDK2, GSK3β | 0.396 (CDK2), 0.118 (GSK3β) | Not specified | [6] |
| Compound E | 2-(phenylacetamido)-thiazole | ecKAS III | 5.3 | E. coli | [7] |
| Compound F | N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivative | Tyrosine Kinases | 5.41 - 22.19 | PC3, SKNMC, HT29 | [8] |
| Compound G | Thiazole derivative | VEGFR-2 | 0.15 | MCF-7, HepG2 | [9] |
Note: The presented data is a synthesis from multiple studies on various thiazole derivatives and is intended to provide a comparative overview. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathways
Thiazole-based inhibitors have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt and B-Raf/MEK/ERK pathways.
Caption: PI3K/Akt Signaling Pathway and potential inhibition by thiazole derivatives.
Caption: B-Raf/MEK/ERK Signaling Pathway and potential inhibition by thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][10][11][12][13][14][15]
Comparative Analysis of Antimicrobial Thiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.
| Compound ID | Core Structure | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Compound H | 2-phenylacetamido-thiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.56 - 6.25 | [7] |
| Compound I | Thiazole derivative | S. aureus, S. agalactiae | 25 - 200 | [10] |
| Compound J | Benzo[d]thiazole derivative | MRSA, E. coli, A. niger | 50 - 75 | [12] |
| Compound K | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | Various bacteria | 43.3 - 173.4 (µM) | [14] |
| Compound L | Pyrazole-thiazole hybrid | MDR Pathogens | 0.22 - 0.25 | [13] |
Note: The presented data is a synthesis from multiple studies on various thiazole derivatives and is intended to provide a comparative overview. Direct comparison of MIC values should be made with caution due to variations in experimental conditions.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the antimicrobial efficacy of thiazole derivatives typically follows a standardized workflow.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A general method for the preparation of the title compounds involves the Hantzsch thiazole synthesis.[16][17]
-
Thioamide Formation: The corresponding substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene, dioxane) to yield the thioamide.
-
Cyclocondensation: The thioamide is then reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a solvent like ethanol, often under reflux conditions.
-
Saponification: The resulting ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate is hydrolyzed using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution.
-
Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then collected by filtration, washed, and purified, typically by recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compounds at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing by Broth Microdilution (General Protocol)
The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][18]
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 17. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established biophysical and cellular methods to confirm the engagement of the small molecule, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, with its putative intracellular target. To illustrate these methodologies, we will consider a hypothetical target, "Target Kinase A," a protein implicated in oncogenic signaling pathways. This document outlines the experimental protocols for two orthogonal target engagement assays: Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA).
Introduction to Target Engagement
Confirming that a small molecule directly binds to its intended target within a complex biological system is a critical step in drug discovery and chemical biology. Target engagement assays provide evidence of this physical interaction, enabling researchers to correlate molecular binding with cellular and phenotypic outcomes. Here, we compare a direct, in vitro binding assay (SPR) with a cellular assay that assesses target binding in a more physiological context (CETSA).
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between an analyte (the small molecule) and a ligand (the target protein) immobilized on a sensor surface.[1] This method provides quantitative information on binding affinity, kinetics (association and dissociation rates), and specificity.
Experimental Workflow: SPR
The general workflow for an SPR experiment involves immobilizing the purified target protein onto a sensor chip and then flowing solutions containing different concentrations of the small molecule over the surface.[2]
Caption: Workflow for SPR-based target engagement.
Experimental Protocol: SPR
-
Protein Immobilization:
-
Recombinantly express and purify "Target Kinase A."
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize "Target Kinase A" to the desired density on the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the compound dilutions over the immobilized "Target Kinase A" surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound, in real-time.
-
After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: SPR
| Parameter | This compound | Alternative Compound 1 | Alternative Compound 2 |
| Association Rate (ka) | Value (M⁻¹s⁻¹) | Value (M⁻¹s⁻¹) | Value (M⁻¹s⁻¹) |
| Dissociation Rate (kd) | Value (s⁻¹) | Value (s⁻¹) | Value (s⁻¹) |
| Affinity (KD) | Value (µM) | Value (µM) | Value (µM) |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[4] Upon binding, the small molecule can increase the melting temperature (Tm) of its target protein.
Experimental Workflow: CETSA
The CETSA workflow involves treating cells with the compound, heating the cell lysate to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[5]
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells known to express "Target Kinase A" to approximately 80% confluency.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble "Target Kinase A" in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble "Target Kinase A" as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
Data Presentation: CETSA
| Compound | Melting Temperature (Tm) with Vehicle | Melting Temperature (Tm) with Compound | Thermal Shift (ΔTm) |
| This compound | Value (°C) | Value (°C) | Value (°C) |
| Alternative Compound 1 | Value (°C) | Value (°C) | Value (°C) |
| Negative Control Compound | Value (°C) | Value (°C) | Value (°C) |
Comparison of Methods
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Environment | In vitro (purified components) | Cellular (more physiologically relevant) |
| Information | Binding affinity (KD), kinetics (ka, kd) | Target engagement and thermal stabilization (ΔTm) |
| Labeling | Label-free | Label-free (requires a specific antibody for detection) |
| Throughput | Can be high-throughput | Traditionally low-throughput, but higher-throughput versions exist[3] |
| Protein Requirement | Requires purified, active protein | Utilizes endogenous protein in cell lysates |
| Key Advantage | Provides detailed kinetic information of the binding event. | Confirms target binding within the complexity of a cell. |
| Key Limitation | May not reflect the binding event in a cellular context. | Does not provide kinetic data. |
By employing these orthogonal approaches, researchers can build a comprehensive and robust data package to confirm the target engagement of this compound, strengthening the rationale for its further development as a chemical probe or therapeutic agent.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid must prioritize safety and environmental responsibility in its disposal. Due to the absence of comprehensive disposal data for this specific compound, the following procedures are based on best practices for handling related thiazole derivatives and general hazardous chemical waste.
Hazard Assessment
While complete toxicological data is not available, aggregated GHS information indicates that this compound is an irritant that causes serious eye irritation (H319)[1]. Thiazole and its derivatives may also be flammable and toxic[2]. It is prudent to assume the compound may be harmful to aquatic life and should not be released into the environment[2].
Table 1: Assumed Hazard Profile and Necessary Precautions
| Hazard Category | Assumed Classification | Precautionary Actions |
| Physical Hazards | Potentially Flammable Solid | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area. |
| Health Hazards | Serious Eye Irritant (H319)[1] | Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves. Avoid generating dust. |
| Environmental Hazards | Potentially Harmful to Aquatic Life | Do not dispose of down the drain or in general waste. Prevent release to the environment. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe handling and disposal of this compound.
1. Waste Collection:
-
Solid Waste: Collect surplus or contaminated this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container designated for hazardous liquid waste. Do not mix with incompatible waste streams.
2. Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount or concentration of the waste
-
The date waste was first added to the container
-
Hazard warnings (e.g., "Irritant")
-
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal company[2][3].
-
Never dispose of this chemical in the regular trash or down the sewer system[4][5].
5. Empty Container Decontamination:
-
To be considered non-hazardous, an empty container must be thoroughly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste[5]. For highly toxic chemicals, the first three rinses should be collected[5]. Given the lack of data, a conservative approach of collecting the first rinse is recommended.
-
After proper rinsing and air-drying, the container can be disposed of according to your institution's policies for non-hazardous lab waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
